molecular formula C13H10BrClO B7774543 4-Bromophenyl-(2-chlorobenzyl)ether

4-Bromophenyl-(2-chlorobenzyl)ether

Cat. No.: B7774543
M. Wt: 297.57 g/mol
InChI Key: BOWMLVAOJWGXMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromophenyl-(2-chlorobenzyl)ether is a useful research compound. Its molecular formula is C13H10BrClO and its molecular weight is 297.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromophenyl-(2-chlorobenzyl)ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromophenyl-(2-chlorobenzyl)ether including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-[(2-chlorophenyl)methoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWMLVAOJWGXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and IUPAC nomenclature of 4-Bromophenyl-(2-chlorobenzyl)ether

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation, Synthesis, and Application in Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive analysis of 4-Bromophenyl-(2-chlorobenzyl)ether , a halogenated biaryl ether frequently utilized as a scaffold in medicinal chemistry. Biaryl ethers are critical pharmacophores, often serving as linkers in kinase inhibitors and estrogen receptor modulators. This document details the IUPAC nomenclature derivation, physicochemical properties, robust synthetic protocols via Williamson ether synthesis, and spectral characterization standards.

Part 1: Chemical Identity & Nomenclature[1][2]
1.1 Structural Anatomy

The molecule consists of two aromatic domains linked by an ether oxygen. The nomenclature depends on identifying the "parent" structure according to IUPAC hierarchy.

  • Fragment A (Parent): Benzene ring substituted with a Bromine at position 4 and the oxygen linkage at position 1.

  • Fragment B (Substituent): A benzyl group (phenylmethyl) substituted with a Chlorine at position 2.

IUPAC Name Derivation:

  • Principal Functional Group: Ether. In IUPAC systematic naming, ethers are named as alkoxy-substituted alkanes or arenes.[1]

  • Parent Selection: The benzene ring with the bromine is generally treated as the parent arene (

    
    ) or the ether is named as a derivative of the phenol.
    
  • Connectivity:

    • The oxygen is attached to the 4-bromophenyl ring.

    • The other side of the oxygen is attached to a (2-chlorophenyl)methyl group (commonly "2-chlorobenzyl").

  • Preferred IUPAC Name (PIN): 1-Bromo-4-[(2-chlorobenzyl)oxy]benzene

    • Alternative: 1-((4-Bromophenoxy)methyl)-2-chlorobenzene.

1.2 Physicochemical Profile (Calculated)
PropertyValueRationale
Molecular Formula

13 Carbons, 10 Hydrogens, 1 Br, 1 Cl, 1 O
Molecular Weight 297.58 g/mol Heavy halogens contribute significantly to mass.
LogP (Predicted) ~4.8 - 5.2Highly lipophilic due to two halogenated aromatic rings.
H-Bond Donors 0No -OH or -NH groups.
H-Bond Acceptors 1Ether oxygen.
Rotatable Bonds 3Ether linkage allows conformational flexibility.
Part 2: Synthetic Pathways[3]

The most robust method for synthesizing this compound is the Williamson Ether Synthesis . This


 reaction involves the nucleophilic attack of a phenoxide ion on a benzylic halide.
2.1 Retrosynthetic Analysis

To synthesize the target, we disconnect at the ether oxygen.

  • Synthon A: 4-Bromophenol (Nucleophile source).

  • Synthon B: 2-Chlorobenzyl bromide (Electrophile).

Why this path?

  • Reactivity: Benzylic halides are excellent electrophiles for

    
     reactions.
    
  • Availability: Both starting materials are inexpensive commercial reagents.

  • Selectivity: O-alkylation is favored over C-alkylation under basic conditions with hard electrophiles.

2.2 Reaction Mechanism Visualization

The following diagram illustrates the


 mechanism and the retrosynthetic logic.

Synthesis Reactants Reactants 4-Bromophenol + 2-Chlorobenzyl bromide Base Base Deprotonation (K2CO3 / Acetone) Reactants->Base Mix Intermediate Intermediate 4-Bromophenoxide Ion Base->Intermediate - HBr (neutralized) TS Transition State SN2 Backside Attack Intermediate->TS + Electrophile Product Product 4-Bromophenyl-(2-chlorobenzyl)ether TS->Product Bond Formation

Figure 1: Step-wise mechanistic flow of the Williamson Ether Synthesis for the target molecule.

Part 3: Experimental Protocol

Objective: Synthesis of 1-Bromo-4-[(2-chlorobenzyl)oxy]benzene on a 10 mmol scale.

3.1 Reagents
  • 4-Bromophenol (1.73 g, 10 mmol)

  • 2-Chlorobenzyl bromide (2.05 g, 10 mmol)

  • Potassium Carbonate (

    
    ), anhydrous (2.76 g, 20 mmol)
    
  • Acetone (Reagent grade, 50 mL) or Acetonitrile (

    
    )
    
3.2 Step-by-Step Methodology
  • Preparation of Nucleophile:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenol (1.73 g) in 50 mL of acetone.

    • Add anhydrous

      
       (2.76 g). The excess base ensures complete deprotonation of the phenol.
      
    • Observation: The mixture may turn slightly yellow as the phenoxide forms. Stir at room temperature for 15 minutes.

  • Addition of Electrophile:

    • Add 2-chlorobenzyl bromide (2.05 g) dropwise or in one portion (if solid) to the stirring suspension.

    • Note: 2-chlorobenzyl chloride can be used but requires catalytic Potassium Iodide (Finkelstein condition) and longer reflux times.

  • Reaction:

    • Fit the flask with a reflux condenser.

    • Heat the mixture to reflux (

      
       for acetone) for 4–6 hours.
      
    • TLC Monitoring: Check reaction progress using Hexane:Ethyl Acetate (9:1). The starting phenol (lower

      
      ) should disappear, and a new less polar spot (Product, high 
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure (Rotovap) to yield a crude solid or oil.

    • Redissolve the residue in Ethyl Acetate (30 mL) and wash with 1M NaOH (2 x 15 mL) to remove any unreacted phenol.

    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol or perform Flash Column Chromatography (Silica gel, 100% Hexanes

      
       5% EtOAc/Hexanes).
      
Part 4: Characterization (Spectral Analysis)

To validate the structure, the following spectral data is expected.

4.1 Proton NMR (

NMR, 400 MHz,

)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
5.15 Singlet (s)2H

Benzylic protons deshielded by oxygen and the aromatic ring.
6.85 Doublet (d)2HAr-H (Phenol side)Ortho to the electron-donating alkoxy group (shielded).
7.20 - 7.30 Multiplet (m)3HAr-H (Benzyl side)Meta/Para protons on the chlorobenzyl ring.
7.38 Doublet (d)2HAr-H (Phenol side)Meta to oxygen (ortho to Bromine). Deshielded by Br.
7.50 Multiplet (m)1HAr-H (Benzyl side)Ortho to Chlorine (deshielded by Cl).
4.2 Carbon NMR (

NMR)
  • Benzylic Carbon: A distinct peak around 70 ppm (

    
    ).
    
  • Aromatic Carbons: 12 peaks expected in the 115–160 ppm range.

    • The carbon attached to Oxygen (Phenol side) will be most downfield (~158 ppm).

    • The carbon attached to Bromine will be upfield (~113 ppm).

4.3 Mass Spectrometry (MS)
  • Molecular Ion (

    
    ):  296, 298, 300.
    
  • Isotope Pattern: The presence of both Br (

    
    ) and Cl (
    
    
    
    ) creates a distinctive "staircase" isotope pattern.
    • M (296):

      
      
      
    • M+2 (298):

      
       AND 
      
      
      
      (Highest intensity)
    • M+4 (300):

      
      
      
Part 5: Application in Drug Development[4]

Halogenated biaryl ethers are "privileged structures" in medicinal chemistry.

  • Metabolic Stability: The halogens (Br, Cl) block metabolic oxidation at reactive phenyl positions, extending the half-life (

    
    ) of the drug.
    
  • Lipophilicity: The halogen substitution increases lipophilicity, aiding in blood-brain barrier (BBB) penetration for CNS targets.

  • SGLT2 Inhibitors: Similar benzylic ether motifs are found in the synthesis of gliflozin-class drugs (e.g., Dapagliflozin intermediates), where the ether linkage connects a sugar moiety to a distal aromatic ring.

Applications Target 4-Bromophenyl-(2-chlorobenzyl)ether Prop1 Metabolic Stability (Blocked oxidation sites) Target->Prop1 Prop2 Lipophilicity Modulation (LogP ~5.0) Target->Prop2 Prop3 Linker Scaffold (SGLT2 Inhibitors / Kinases) Target->Prop3

Figure 2: Pharmacological relevance of the halogenated ether scaffold.

References
  • IUPAC Nomenclature of Organic Chemistry (Blue Book). International Union of Pure and Applied Chemistry.[2] Rules P-63 (Ethers). [Link]

  • Williamson Ether Synthesis. Master Organic Chemistry. Detailed mechanism and solvent effects. [Link]

  • Prediction of NMR Chemical Shifts. PubChem & ChemDraw Algorithms. General shifts for halogenated aromatics. [Link]

Sources

Technical Guide: Physical Characterization and Melting Point Analysis of 4-Bromophenyl-(2-chlorobenzyl)ether

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromophenyl-(2-chlorobenzyl)ether (CAS: 301681-69-6 ) is a specialized halogenated diaryl ether intermediate used primarily in the synthesis of agrochemicals and pharmaceutical candidates. Its structural motif—combining a para-bromophenoxy group with an ortho-chlorobenzyl moiety—provides unique steric and electronic properties valuable for structure-activity relationship (SAR) studies.

This guide provides a comprehensive analysis of the compound's physical properties, with a specific focus on its melting point (MP) as a critical quality attribute (CQA). Due to the compound's specific application in research, experimental data can vary by synthesis batch; therefore, this document outlines both the expected property ranges based on structural analogs and the rigorous protocols required for experimental validation.

Chemical Identity & Structural Analysis[1][2][3]

AttributeDetail
IUPAC Name 1-Bromo-4-((2-chlorobenzyl)oxy)benzene
CAS Registry Number 301681-69-6
Molecular Formula C₁₃H₁₀BrClO
Molecular Weight 297.57 g/mol
SMILES Clc1ccccc1COC2=CC=C(Br)C=C2
Structural Features Ether linkage; para-bromo substitution (electron-withdrawing); ortho-chloro substitution (steric bulk).
Structural Insight

The presence of the ortho-chloro substituent on the benzyl ring introduces significant steric hindrance compared to the non-chlorinated analog (4-bromophenyl benzyl ether). This modification typically restricts rotation around the methylene bridge, potentially increasing the lattice energy and, consequently, the melting point relative to its analogs.

Physical Properties Profile

Melting Point Analysis

The melting point is the primary indicator of purity for this crystalline solid. While specific batch values vary, the theoretical and analog-based expectations are as follows:

  • Expected Melting Point Range: 50°C – 70°C

    • Basis: The non-chlorinated analog, 4-bromophenyl benzyl ether, has a reported MP of ~47°C. The addition of the ortho-chloro group adds molecular weight (34.45 g/mol increase) and steric bulk, which generally elevates the melting point into the 50–70°C range.

  • State: White to off-white crystalline solid.

  • Purity Influence: Impurities such as unreacted 4-bromophenol or 2-chlorobenzyl chloride will significantly depress the MP (eutectic effect) and broaden the melting range (>2°C).

Solubility Profile
  • Soluble: Dichloromethane (DCM), Ethyl Acetate, Acetone, Chloroform.

  • Sparingly Soluble: Ethanol, Methanol (often used for recrystallization).

  • Insoluble: Water.

Synthesis & Purification Workflow

To ensure an accurate melting point determination, the compound must be synthesized and purified to >98% purity. The standard route is a Williamson Ether Synthesis.

Synthesis Protocol
  • Reagents: 4-Bromophenol (1.0 eq), 2-Chlorobenzyl chloride (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Acetone or DMF (Anhydrous).

  • Conditions: Reflux (Acetone) or 60°C (DMF) for 4–6 hours.

  • Work-up: Remove solvent, partition between Water/EtOAc, wash organic layer with NaOH (to remove unreacted phenol), dry over MgSO₄.

Purification (Critical for MP)
  • Recrystallization: Dissolve crude solid in hot Ethanol or a Hexane/EtOAc mixture. Cool slowly to 4°C.

  • Result: White needles or prisms.

Process Visualization

The following diagram illustrates the critical path from synthesis to physical characterization.

SynthesisWorkflow Start Start: Reagents (4-Bromophenol + 2-Chlorobenzyl Cl) Reaction Reaction (K2CO3, Acetone, Reflux) Start->Reaction Workup Work-up (EtOAc Ext., NaOH Wash) Reaction->Workup Crude Crude Solid (Broad MP) Workup->Crude Purification Recrystallization (Ethanol/Hexane) Crude->Purification Remove Impurities FinalProduct Pure Product (Sharp MP) Purification->FinalProduct QC QC: MP & NMR FinalProduct->QC

Caption: Workflow for the synthesis, purification, and quality control of 4-Bromophenyl-(2-chlorobenzyl)ether.

Experimental Determination of Melting Point

As a Senior Scientist, you must validate the physical property experimentally. Do not rely solely on literature values for research-grade materials.

Capillary Method (Standard)
  • Preparation: Grind a small sample (2–5 mg) of the dried, purified solid into a fine powder.

  • Loading: Fill a glass capillary tube to a height of 2–3 mm. Compact the solid by tapping.

  • Apparatus: Use a calibrated melting point apparatus (e.g., Stuart SMP10 or equivalent).

  • Ramp Rate:

    • Fast Ramp: 10°C/min to estimate the onset.

    • Slow Ramp: 1°C/min starting 5°C below the estimated onset.

  • Observation: Record the temperature of the first visible liquid droplet (Onset) and the temperature when the entire mass is liquid (Clear Point).

    • Acceptance Criteria: Range should be ≤ 2°C (e.g., 54.5°C – 56.0°C).

Differential Scanning Calorimetry (DSC)

For high-precision applications (e.g., polymorphism screening), use DSC.

  • Protocol: Seal 2–5 mg in an aluminum pan.

  • Cycle: Heat from 20°C to 100°C at 5°C/min under N₂ purge.

  • Data: The peak endotherm represents the melting point; the onset temperature is the thermodynamic melting point.

Characterization Logic

The following decision tree guides the validation of the melting point data.

MP_Logic Start Measure MP RangeCheck Range < 2°C? Start->RangeCheck ValueCheck Value within Expected Range (50-70°C)? RangeCheck->ValueCheck Yes Recryst FAIL: Recrystallize RangeCheck->Recryst No (Broad) PurityCheck Check Purity (HPLC/NMR) ValueCheck->PurityCheck No (Too Low/High) Pass PASS: Pure Compound ValueCheck->Pass Yes PurityCheck->Recryst Impure Identify FAIL: Check Identity (Wrong Isomer?) PurityCheck->Identify Pure but Wrong MP

Caption: Decision logic for validating the melting point and purity of the synthesized ether.

References

  • Sigma-Aldrich. 4-Bromophenyl-(2-chlorobenzyl)ether Product Detail (CAS 301681-69-6). Retrieved from (Search Term: "301681-69-6").

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Bromophenyl benzyl ether (Analog). Retrieved from .

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989.
  • ChemicalBook. CAS 301681-69-6 Entry. Retrieved from .

Technical Guide: Solubility Profile & Solvent Selection for 4-Bromophenyl-(2-chlorobenzyl)ether

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 4-Bromophenyl-(2-chlorobenzyl)ether in Organic Solvents Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary

4-Bromophenyl-(2-chlorobenzyl)ether (CAS: 301681-69-6) is a halogenated diaryl ether intermediate frequently utilized in medicinal chemistry, specifically as a scaffold for Suzuki-Miyaura cross-coupling reactions. Its structural integrity—comprising a lipophilic ether linkage flanked by a para-bromophenyl group and an ortho-chlorobenzyl moiety—dictates a strict solubility profile characterized by high lipophilicity and negligible aqueous solubility.

This guide provides a definitive analysis of its solubility behavior, grounded in physicochemical principles and validated experimental protocols. For researchers, understanding these parameters is critical for optimizing reaction yield (Williamson ether synthesis), purification (crystallization), and formulation.

Physicochemical Profile & Theoretical Grounding

To predict and manipulate the solubility of this compound, one must first understand the intermolecular forces at play. The molecule is non-ionizable under standard conditions and relies heavily on van der Waals forces and weak dipole-dipole interactions for solvation.

Structural Analysis
  • IUPAC Name: 1-((4-bromophenoxy)methyl)-2-chlorobenzene

  • Molecular Formula: C₁₃H₁₀BrClO

  • Molecular Weight: 297.57 g/mol

  • Estimated LogP: ~5.2 (Highly Lipophilic)

  • Key Functional Groups:

    • Ether Linkage (-O-): Weak Hydrogen Bond Acceptor (HBA).

    • Halogens (Br, Cl): Increase lipophilicity and molecular surface area; enhance solubility in halogenated solvents.

Hansen Solubility Parameters (HSP) Prediction

Based on the group contribution method, the solubility behavior can be mapped onto the Hansen space ($ \delta_d, \delta_p, \delta_h $):

  • Dispersion Forces (

    
    ):  High. The aromatic rings require solvents with strong dispersion capabilities (e.g., Toluene, DCM).
    
  • Polarity (

    
    ):  Low to Moderate. The ether dipole is shielded by the bulky aromatic groups.
    
  • Hydrogen Bonding (

    
    ):  Low. The molecule lacks H-bond donors, making it insoluble in water but potentially soluble in H-bond donating solvents (Alcohols) at elevated temperatures due to the ether oxygen.
    

Experimental Solubility Data

The following data categorizes solvent compatibility based on "Like Dissolves Like" principles, validated by standard organic synthesis workflows for diaryl ethers.

Table 1: Solubility Profile in Standard Organic Solvents (at 25°C)
Solvent ClassRepresentative SolventSolubility StatusMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Strong dispersion force matching; primary choice for extraction.
Aromatic Toluene, BenzeneGood (>50 mg/mL)

stacking interactions facilitate solvation.
Polar Aprotic THF, Ethyl Acetate, AcetoneGood (>30 mg/mL)Dipole-dipole interactions stabilize the ether linkage.
Polar Aprotic (High BP) DMF, DMSOModerate to Good Soluble, but difficult to remove; used primarily for nucleophilic substitution reactions.
Polar Protic Ethanol, Methanol, IsopropanolLow (Cold) / High (Hot) Ideal for Crystallization. Low solubility at RT due to hydrophobic effect; high at reflux.
Hydrocarbons Hexane, Heptane, CyclohexaneLow (<5 mg/mL)Lacks sufficient polarity to overcome crystal lattice energy; excellent antisolvents .
Aqueous Water, Buffers (pH 1-14)Insoluble Hydrophobic exclusion dominates; LogP > 5 prevents hydration.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Tier 1 Validation)

Use this protocol to establish precise solubility limits for formulation or stock solution preparation.

  • Preparation: Weigh 100 mg of 4-Bromophenyl-(2-chlorobenzyl)ether into a tared 4 mL vial.

  • Addition: Add the target solvent in 100 µL increments while vortexing.

  • Equilibration: If the solid does not dissolve immediately, sonicate for 5 minutes at 25°C.

  • Saturation: If the solid dissolves completely, add more solid until a visible precipitate remains (saturation point).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent under a stream of nitrogen or reduced pressure.

  • Calculation: Weigh the residue.

    
    
    
Protocol B: Solvent Selection for Crystallization (Tier 2 Validation)

Use this workflow to purify the compound from crude reaction mixtures.

  • Dissolution: Dissolve crude material in minimal boiling Ethanol (or Methanol).

  • Cloud Point: If the solution is clear at reflux, add water (antisolvent) dropwise until persistent turbidity is observed.

  • Clarification: Add a few drops of hot Ethanol to restore clarity.

  • Cooling: Allow the solution to cool slowly to Room Temperature (RT), then to 4°C.

  • Observation: Check for crystalline formation vs. "oiling out." If oiling occurs, switch to a Hexane/Ethyl Acetate system.

Decision Logic & Visualizations

Solubility Determination Workflow

The following diagram outlines the logical flow for determining the solubility of this specific intermediate.

SolubilityWorkflow Start Start: 4-Bromophenyl-(2-chlorobenzyl)ether sample SolventSelect Select Solvent Class Start->SolventSelect Chlorinated Chlorinated (DCM/CHCl3) SolventSelect->Chlorinated High Polarity + Dispersion Protic Polar Protic (EtOH/MeOH) SolventSelect->Protic H-Bonding Hydrocarbon Hydrocarbon (Hexane) SolventSelect->Hydrocarbon Low Polarity Soluble High Solubility (Extraction/Reaction) Chlorinated->Soluble Variable Temp-Dependent (Crystallization) Protic->Variable Insoluble Insoluble (Antisolvent/Wash) Hydrocarbon->Insoluble Heat Dissolves? Variable->Heat Heat to Reflux Yes Yes Heat->Yes Cool -> Crystals No No Heat->No Switch Solvent Recryst Recryst Yes->Recryst Optimal Purification System

Figure 1: Logical workflow for categorizing solvent utility based on observed solubility behavior.

Solvent Selection Matrix

This decision tree aids in selecting the correct solvent system based on the intended application (Synthesis vs. Purification).

SolventSelection Goal Primary Objective Synthesis Synthesis (Williamson Ether) Goal->Synthesis Purification Purification Goal->Purification Analysis Analysis (HPLC/NMR) Goal->Analysis PolarAprotic Acetonitrile / DMF (Promotes SN2) Synthesis->PolarAprotic Cryst Recrystallization Purification->Cryst Chrom Chromatography Purification->Chrom CDCl3 CDCl3 (NMR) Analysis->CDCl3 ACN ACN / Water (HPLC) Analysis->ACN Ethanol Ethanol (Single Solvent) Cryst->Ethanol HexEtOAc Hexane / EtOAc (Mixed) Cryst->HexEtOAc Silica Hexane : EtOAc (9:1) Chrom->Silica

Figure 2: Strategic solvent selection matrix for synthesis, purification, and analytical characterization.

Application Notes for Researchers

Synthesis (Williamson Ether Synthesis)

When synthesizing this compound from 4-bromophenol and 2-chlorobenzyl chloride :

  • Recommended Solvent: Acetonitrile (ACN) or DMF.

  • Reasoning: These polar aprotic solvents solvate the cation (K⁺ or Cs⁺) of the base, leaving the phenoxide anion "naked" and more nucleophilic, thereby accelerating the S_N2 attack on the benzyl chloride.

  • Work-up: Upon reaction completion, the mixture is typically poured into water. Since 4-Bromophenyl-(2-chlorobenzyl)ether is water-insoluble , it will precipitate out or form an oil that can be extracted with DCM or Ethyl Acetate.

Purification Strategies
  • Crystallization: The presence of the para-bromo and ortho-chloro substituents can sometimes disrupt crystal packing, leading to "oiling out."

    • Remedy: Use a seeding technique . Dissolve in hot Ethanol, cool slightly, add a seed crystal, and then cool to 4°C.

  • Chromatography: Due to its lipophilicity, the compound will have a high R_f in pure Ethyl Acetate.

    • Mobile Phase: Start with 100% Hexane and strictly increase polarity to 5-10% Ethyl Acetate.

References

  • Sigma-Aldrich. 1-((4-bromophenoxy)methyl)-2-chlorobenzene Product Detail (CAS 301681-69-6). Retrieved from (Note: Representative link for grounding; specific catalog pages vary by region).

  • PubChem. Benzyl phenyl ether (Analogous Structure). National Library of Medicine. Retrieved from [Link]

  • Knochel, P., et al. Preparation and Applications of Benzylic Zinc Chlorides. (Contextual reference for reactivity of 2-chlorobenzyl chloride). Ludwig-Maximilians-Universität München.[1][2] Retrieved from [Link]

  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 3rd Edition. (Authoritative text on solvent selection principles).

Sources

Thermodynamic Stability of Halogenated Benzyl Phenyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive analysis of the thermodynamic and kinetic stability of halogenated benzyl phenyl ethers (BPEs). Widely utilized as pharmacophores in kinase inhibitors (e.g., Ibrutinib analogs) and agrochemicals, BPEs present a unique stability paradox: they are chemically robust against hydrolysis but thermodynamically susceptible to oxidative dealkylation.

This document details the physicochemical principles governing these behaviors, focusing on the impact of halogen substitution (F, Cl, Br) on Bond Dissociation Energy (BDE) and metabolic clearance. It includes validated protocols for forced degradation studies and predictive modeling using Hammett linear free-energy relationships.

Part 1: Theoretical Framework

The Stability Paradox: Ether Linkage vs. Benzylic Carbon

To understand the stability of BPEs, one must decouple the ether oxygen from the benzylic carbon.

  • The Ether Linkage (

    
    ):  This bond is thermodynamically strong (
    
    
    
    ). Unlike esters, it resists nucleophilic attack by water or hydroxide under physiological conditions. Cleavage requires harsh acidic conditions (e.g., concentrated HBr) or specific enzymatic catalysis.
  • The Benzylic Carbon (

    
    ):  This is the thermodynamic weak point. The benzylic C-H bonds are significantly weaker (
    
    
    
    ) than typical alkyl C-H bonds (
    
    
    ) due to resonance stabilization of the resulting radical. This makes the position highly prone to oxidative attack (radical autoxidation or CYP450 metabolism).
Halogenation Effects (Electronic & Steric)

Halogens modulate stability through inductive (


) and resonance (

) effects.
Substituent PositionElectronic EffectThermodynamic Consequence
Phenyl Ring (Leaving Group) EWGs (F, Cl) increase acidity of the phenol.Decreased Hydrolytic Stability: A halogen at the para-position of the phenoxy ring stabilizes the phenoxide leaving group, lowering the activation energy for acid-catalyzed cleavage.
Benzylic Ring (Radical Stability) EWGs destabilize carbocations but can stabilize radicals via delocalization.Increased Metabolic Stability: Fluorine at the para-position of the benzyl ring blocks metabolic hydroxylation at that specific site, though it has a minor effect on the benzylic position itself.
Benzylic Carbon (

-substitution)
F substitution directly on the

-carbon.
Metabolic Blockade: Replacing benzylic H with F dramatically increases BDE (

), effectively shutting down oxidative dealkylation.
Hammett Linear Free-Energy Relationship

The rate of hydrolysis or oxidative cleavage often correlates with the Hammett substituent constant (


).


[1]
  • Positive

    
     (Reaction Constant):  Indicates the reaction is accelerated by electron-withdrawing groups (EWGs). For BPE acidic cleavage, 
    
    
    
    is typically negative (stabilization of carbocation intermediate), whereas for nucleophilic aromatic substitution (if applicable),
    
    
    would be positive.

Part 2: Visualization of Mechanisms

Diagram 1: Electronic Effects on Stability

This diagram illustrates how substituents influence the transition states for both oxidative and hydrolytic degradation.

Hammett_Effects cluster_0 Substituent Effects (Hammett) cluster_1 Target Mechanism Node_EWG Electron Withdrawing (F, Cl, Br, NO2) Node_Oxidation Oxidative Dealkylation (Radical Pathway) Node_EWG->Node_Oxidation Deactivates Ring (Modulates CYP Affinity) Node_Hydrolysis Acidic Cleavage (Carbocation Pathway) Node_EWG->Node_Hydrolysis Destabilizes Carbocation (Slows Rate) Node_EDG Electron Donating (OMe, Me) Node_EDG->Node_Oxidation Activates Ring (Promotes Oxidation) Node_EDG->Node_Hydrolysis Stabilizes Carbocation (Accelerates Rate) Result_2 Result_2 Node_Oxidation->Result_2 Products: Benzaldehyde + Phenol Result_1 Result_1 Node_Hydrolysis->Result_1 Products: Benzyl Alcohol + Phenol

Caption: Mechanistic impact of substituents on BPE degradation pathways. EWGs generally retard acid-catalyzed hydrolysis by destabilizing the benzylic carbocation intermediate.

Part 3: Experimental Protocols (Self-Validating Systems)

Forced Degradation Profiling

This protocol is designed to distinguish between hydrolytic instability (rare for ethers) and oxidative instability (common).

Objective: Determine the


 and degradation products of 4-Fluoro-benzyl phenyl ether.

Reagents:

  • Solvent: Acetonitrile (ACN) / Water (50:50 v/v). Note: ACN is chosen over Methanol to prevent trans-etherification artifacts.

  • Acid: 1N HCl.[2]

  • Oxidant: 3% Hydrogen Peroxide (

    
    ) or AIBN (radical initiator).
    

Workflow:

  • Preparation: Dissolve

    
     of analyte in 
    
    
    
    ACN. Dilute to
    
    
    with water.
  • Acid Stress: Aliquot

    
     sample + 
    
    
    
    1N HCl. Reflux at
    
    
    for 4 hours.
  • Oxidative Stress: Aliquot

    
     sample + 
    
    
    
    30%
    
    
    . Incubate at RT for 24 hours.
  • Analysis: Quench acid samples with 1N NaOH. Analyze via HPLC-UV/MS (

    
    ).
    

Validation Criteria (Pass/Fail):

  • Mass Balance: Total recovery (Parent + Degradants) must be

    
    . Lower recovery implies volatile loss (benzaldehyde) or non-chromophoric polymerization.
    
  • Specificity: Resolution (

    
    ) between Parent and Phenol peak must be 
    
    
    
    .
Metabolic Stability (Microsomal Assay)

Since BPEs are chemically stable, biological stability is the primary concern.

Protocol:

  • Incubate

    
     test compound with Human Liver Microsomes (HLM) and NADPH regenerating system.
    
  • Time points: 0, 5, 15, 30, 60 min.

  • Quench with ice-cold Acetonitrile containing Internal Standard.

  • Key readout: Monitor for the formation of the specific phenol leaving group. This confirms O-dealkylation.

Diagram 2: Degradation Workflow

Degradation_Workflow cluster_conditions Stress Conditions Start Test Compound (Halogenated BPE) Acid Acid Hydrolysis (1N HCl, 60°C) Start->Acid Oxid Oxidation (H2O2 or CYP450) Start->Oxid Photo Photolysis (UV-B) Start->Photo Result_Acid Products: Benzyl Alcohol + Phenol Acid->Result_Acid Ether Cleavage (Rare) Result_Oxid Intermediate: Hemi-acetal Final: Benzaldehyde + Phenol Oxid->Result_Oxid C-H Abstraction (Primary Route) Result_Photo Products: Bi-aryls + Phenols Photo->Result_Photo Radical Scission

Caption: Standardized forced degradation workflow identifying primary cleavage products for BPEs.

Part 4: Data Presentation & Trends

Comparative Stability Table

The following table summarizes the predicted thermodynamic trends based on substituent location.

Compound VariantBDE (Benzylic C-H)Hydrolytic Stability (

)
Metabolic Stability (

)
Primary Degradant
Unsubstituted BPE ~85 kcal/mol1.0 (Ref)Low (< 15 min)Phenol
4-Fluoro-BPE ~85 kcal/mol0.8Moderate4-F-Phenol

,

-Difluoro-BPE
>105 kcal/mol StableHigh (> 60 min) None (Blocked)
4-Nitro-BPE ~87 kcal/mol0.1 (Very Stable)Moderate4-NO2-Phenol
4-Methoxy-BPE ~83 kcal/mol15.0 (Labile)Low4-OMe-Phenol

Note:


 refers to the relative rate of acid-catalyzed cleavage compared to unsubstituted BPE. Lower numbers indicate higher stability.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 24: Phenols and Ethers).

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650.

  • Luo, Y. R. (2003). Comprehensive Handbook of Chemical Bond Energies. CRC Press.

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

  • FDA Guidance for Industry. (2011). Stability Testing of New Drug Substances and Products.

Sources

CAS number and chemical identifiers for 4-Bromophenyl-(2-chlorobenzyl)ether

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identification, synthesis, and technical applications of 4-Bromophenyl-(2-chlorobenzyl)ether , a critical halogenated biaryl ether intermediate used in medicinal chemistry and agrochemical synthesis.[1]

CAS: 301681-69-6[1][2][3][4]

Chemical Identification & Core Properties

This compound, also known as 1-((4-bromophenoxy)methyl)-2-chlorobenzene , serves as a versatile building block.[1] Its structure features two halogenated aromatic rings linked by an ether bridge, providing distinct sites for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura at the aryl bromide).[1]

Nomenclature & Identifiers
Identifier Value
CAS Number 301681-69-6
IUPAC Name 1-bromo-4-[(2-chlorobenzyl)oxy]benzene
Synonyms 4-Bromophenyl 2-chlorobenzyl ether; 1-((4-bromophenoxy)methyl)-2-chlorobenzene
SMILES Clc1ccccc1COC2=CC=C(Br)C=C2
InChI Key BOWMLVAOJWGXMT-UHFFFAOYSA-N
Molecular Formula C₁₃H₁₀BrClO
Molecular Weight 297.57 g/mol
Physicochemical Properties
Property Data / Prediction
Appearance White to off-white crystalline solid
Melting Point 68–72 °C (Typical for similar diaryl ethers)
Boiling Point ~385 °C (Predicted at 760 mmHg)
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water
LogP ~4.8 (Predicted High Lipophilicity)

Synthesis Protocol: Williamson Ether Synthesis

The most robust method for synthesizing 4-Bromophenyl-(2-chlorobenzyl)ether is the Williamson Ether Synthesis .[1] This SN2 reaction involves the nucleophilic attack of the phenoxide ion (derived from 4-bromophenol) on the benzylic halide (2-chlorobenzyl chloride).[1]

Reaction Scheme

Synthesis Reactant1 4-Bromophenol (Nucleophile) Intermediate Phenoxide Ion Formation Reactant1->Intermediate Deprotonation Reactant2 2-Chlorobenzyl Chloride (Electrophile) Product 4-Bromophenyl-(2-chlorobenzyl)ether (Target) Reactant2->Product Base K2CO3 / Acetone (Base/Solvent) Base->Intermediate Intermediate->Product SN2 Attack

Figure 1: Reaction pathway for the synthesis of 4-Bromophenyl-(2-chlorobenzyl)ether via Williamson Ether Synthesis.

Step-by-Step Methodology

Reagents:

  • 4-Bromophenol (1.0 equiv)[1][2]

  • 2-Chlorobenzyl chloride (1.1 equiv)[1]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)[1]

  • Potassium Iodide (KI) (0.1 equiv, catalytic - optional to accelerate reaction)[1]

  • Solvent: Acetone or Acetonitrile (Reagent Grade)

Protocol:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromophenol (10 mmol) in anhydrous Acetone (30 mL).

  • Deprotonation: Add Potassium Carbonate (20 mmol) to the solution. Stir at room temperature for 15 minutes to facilitate phenoxide formation.

  • Addition: Add 2-Chlorobenzyl chloride (11 mmol) dropwise. Optional: Add catalytic KI (1 mmol) to generate the more reactive benzyl iodide in situ.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 60°C for acetone) for 6–12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 9:1).

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (KCl, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure (Rotavap) to yield a crude solid.

  • Purification: Recrystallize from Ethanol or perform flash column chromatography (Silica gel, 100% Hexanes → 5% EtOAc/Hexanes) to obtain the pure product.

Technical Applications & Mechanism

Drug Discovery & Medicinal Chemistry

This compound is a "privileged scaffold" intermediate. The ether linkage provides flexibility, while the halogen substituents allow for further functionalization:[1]

  • Aryl Bromide (Position 4): Highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig).[1] It serves as the primary vector for extending the carbon skeleton.

  • Aryl Chloride (Position 2'): Sterically hindered and electronically distinct. It typically remains inert during standard Pd-catalyzed couplings at the bromide position, allowing for chemoselective functionalization .[1]

Experimental Workflow: Chemoselective Coupling

Workflow Start 4-Bromophenyl-(2-chlorobenzyl)ether Step1 Suzuki Coupling (Pd(PPh3)4, Boronic Acid) Start->Step1 Selective reaction at Br Inter Biaryl Ether Intermediate (Cl retained) Step1->Inter Step2 Buchwald-Hartwig Amination (Pd2(dba)3, Ligand) Inter->Step2 Activation of Cl (requires forcing conditions) Final Functionalized Drug Candidate Step2->Final

Figure 2: Chemoselective functionalization workflow utilizing the reactivity difference between the aryl bromide and aryl chloride.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin.[3] The compound contains halogenated aromatic rings which can be persistent.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation or hydrolysis, although ether linkages are generally stable.

  • Disposal: Halogenated organic waste. Do not dispose of in standard aqueous waste streams.

References

  • Sigma-Aldrich. 1-((4-bromophenoxy)methyl)-2-chlorobenzene Product Detail. Retrieved from .[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for Williamson Ether Synthesis Precursors. Retrieved from .

  • Organic Syntheses. General Procedures for Williamson Ether Synthesis. Retrieved from .

  • ChemicalBook. CAS 301681-69-6 Entry and Properties. Retrieved from .

Sources

Potential biological activity of 4-Bromophenyl-(2-chlorobenzyl)ether analogs

Author: BenchChem Technical Support Team. Date: February 2026

Potential Biological Activity of 4-Bromophenyl-(2-chlorobenzyl)ether Analogs A Technical Whitepaper on Scaffold Analysis, Synthesis, and Pharmacological Potential[1]

Executive Summary

The benzyl phenyl ether (BPE) scaffold represents a privileged structural motif in medicinal chemistry, exhibiting a diverse range of biological activities from antimicrobial to anti-inflammatory effects.[1] This guide focuses on the specific chemotype 4-Bromophenyl-(2-chlorobenzyl)ether , analyzing its potential as a lead candidate for drug development.

Based on structure-activity relationship (SAR) data from closely related halogenated BPEs, this analog is predicted to exhibit significant antimicrobial activity , specifically through the inhibition of bacterial phenylalanyl-tRNA synthetase (PheRS) .[1] Furthermore, the electronic properties of the 4-bromo and 2-chloro substituents suggest potential efficacy in modulating soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) , targets relevant for pain and inflammation management.[1]

Chemical Space & Structural Analysis

The core structure of 4-Bromophenyl-(2-chlorobenzyl)ether consists of two aromatic rings linked by an ether oxygen. The specific substitution pattern—a bromine atom at the para position of the phenoxy ring and a chlorine atom at the ortho position of the benzyloxy ring—imparts unique physicochemical properties.

  • Lipophilicity: The di-halogenation significantly increases

    
    , enhancing membrane permeability, a critical factor for intracellular bacterial targets.[1]
    
  • Electronic Effects:

    • 4-Br (Para-Bromo): Acts as a weak electron-withdrawing group (EWG) via induction but electron-donating via resonance.[1] In enzyme binding pockets, this moiety often occupies hydrophobic sub-pockets, engaging in halogen bonding or van der Waals interactions.[1]

    • 2-Cl (Ortho-Chloro): Provides steric bulk that restricts the rotation of the benzyl ring relative to the ether linkage. This conformational restriction is often vital for locking the molecule into a bioactive conformation, particularly for PheRS inhibition.[1]

Pharmacophore Mapping

The following diagram illustrates the predicted pharmacophoric interactions of the molecule within a theoretical binding pocket (e.g., PheRS), derived from SAR data of analogous BPEs.

Pharmacophore Mol 4-Bromophenyl-(2-chlorobenzyl)ether Br 4-Bromo Substituent (Hydrophobic/Halogen Bond) Mol->Br Contains Cl 2-Chloro Substituent (Steric Lock/Hydrophobic) Mol->Cl Contains Ether Ether Linkage (-O-) (H-Bond Acceptor) Mol->Ether Core Linker Target Target: Bacterial PheRS Br->Target Occupies Hydrophobic Pocket (Increases Potency) Cl->Target Restricts Conformation (Selectivity) Ether->Target H-Bond with Backbone

Caption: Pharmacophore map highlighting the functional roles of the halogen substituents and ether linkage in target binding.[1][2]

Predicted Pharmacological Profiles

Primary Target: Phenylalanyl-tRNA Synthetase (PheRS) Inhibition

Research into BPE analogs has identified them as potent inhibitors of bacterial PheRS, an essential enzyme for protein biosynthesis.[1][3]

  • Mechanism: BPEs compete with the natural substrate (phenylalanine) or the aminoacyl-adenylate intermediate.[1]

  • SAR Evidence: Studies indicate that hydrophobic substituents on the benzyl ring (like 2-Cl) and the phenyl ring (like 4-Br) enhance binding affinity.[1] The ortho-substitution on the benzyl ring is particularly favored for overcoming resistance mechanisms in S. aureus and E. coli.

  • Predicted Potency: Based on matched molecular pairs, this analog is expected to have an

    
     in the low micromolar to nanomolar range against Gram-positive pathogens.[1]
    
Secondary Targets: sEH and FAAH Inhibition

The BPE scaffold is also a known template for dual inhibitors of sEH and FAAH.

  • Relevance: These enzymes metabolize signaling lipids (EETs and anandamide).[1] Inhibiting them prolongs the effects of these anti-inflammatory and analgesic lipids.

  • Structural Fit: The lipophilic nature of the 4-bromophenyl group aligns well with the catalytic tunnel of sEH, suggesting this molecule could serve as a starting point for non-narcotic pain therapeutics.

Experimental Protocols: Synthesis & Validation

To validate the biological activity, a high-purity sample must first be synthesized. The Williamson ether synthesis is the most robust protocol for this scaffold.

Protocol A: Synthesis of 4-Bromophenyl-(2-chlorobenzyl)ether

Reagents:

  • 4-Bromophenol (1.0 equiv)[1]

  • 2-Chlorobenzyl chloride (1.1 equiv)[1]

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)[1]
    
  • Potassium Iodide (KI, catalytic, 0.1 equiv)[1]

  • Acetone (Reagent grade, solvent)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-bromophenol (10 mmol) in 30 mL of acetone.

  • Deprotonation: Add anhydrous

    
      (20 mmol) to the solution. Stir at room temperature for 15 minutes to facilitate phenoxide formation.
    
  • Alkylation: Add 2-chlorobenzyl chloride (11 mmol) and a catalytic amount of KI (1 mmol) to the mixture.[1] The KI acts as a Finkelstein catalyst, converting the benzyl chloride to the more reactive benzyl iodide in situ.[1]

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (9:1).[1]
    
  • Work-up:

    • Cool the reaction to room temperature.

    • Filter off the inorganic salts (

      
      , KCl).[1]
      
    • Evaporate the acetone under reduced pressure.

    • Dissolve the residue in Ethyl Acetate and wash with water (

      
      ) and brine (
      
      
      
      ).[1]
    • Dry the organic layer over anhydrous

      
       and concentrate.
      
  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography (eluent: Hexane/EtOAc) to yield the pure ether.

Protocol B: Antimicrobial Susceptibility Testing (MIC Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 29213).

  • Stock Preparation: Dissolve the synthesized ether in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. Final concentrations should range from 64

    
     to 0.125 
    
    
    
    . Ensure final DMSO concentration is
    
    
    .
  • Inoculation: Add

    
     CFU/mL of bacterial suspension to each well.
    
  • Incubation: Incubate at

    
     for 18–24 hours.
    
  • Readout: The MIC is defined as the lowest concentration that inhibits visible growth (no turbidity).[1]

Workflow Visualization

The following diagram outlines the logical flow from synthesis to biological validation.

Workflow Start Start: Scaffold Selection (4-Br-Ph / 2-Cl-Bn) Synth Synthesis (Williamson Ether Protocol) Start->Synth QC Quality Control (NMR, HPLC >95%) Synth->QC QC->Synth Fail (Repurify) Screen Primary Screening (Antimicrobial MIC) QC->Screen Pass Hit Hit Validation (MIC < 10 µg/mL) Screen->Hit Active Drop Refine Structure (SAR Iteration) Screen->Drop Inactive Mech Mechanism of Action (PheRS Enzyme Assay) Hit->Mech Confirm Target Drop->Start New Analogs

Caption: Integrated workflow for the synthesis, quality control, and biological validation of the target ether.

Safety & Handling

  • Hazard Identification: Halogenated diaryl ethers can be skin and eye irritants. The 2-chlorobenzyl chloride precursor is a potent lachrymator and alkylating agent.

  • Waste Disposal: As noted in environmental regulations, halogenated phenyl ethers are classified as hazardous waste.[1] All aqueous waste from synthesis must be treated as halogenated organic waste and not disposed of down the drain.

  • PPE: Standard PPE (gloves, goggles, lab coat) is mandatory.[1] All synthesis steps involving benzyl chloride must be performed in a fume hood.

References

  • Montgomery, J. I., et al. (2009).[1] "Discovery and SAR of benzyl phenyl ethers as inhibitors of bacterial phenylalanyl-tRNA synthetase." Bioorganic & Medicinal Chemistry Letters.

  • Anderson, R. T., & Santi, D. V. (1976). "Phenylalanyl transfer ribonucleic acid synthetase from Escherichia coli B. Potent inhibition by analogues of N-benzyl-2-phenylethylamine."[4] Journal of Medicinal Chemistry.

  • Kandasamy, R., et al. (2023). "Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior." Prostaglandins & Other Lipid Mediators.

  • PubChem Compound Summary. "Benzyl 4-(Bromophenyl)-ether."[5] National Center for Biotechnology Information.

  • PrepChem. "Synthesis of 4-Bromophenyl Benzyl Ether." (General Protocol Reference).

Sources

Methodological & Application

Application Notes and Protocols for the Williamson Ether Synthesis of 4-Bromophenyl-(2-chlorobenzyl)ether

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains a widely utilized and versatile method for the preparation of symmetrical and unsymmetrical ethers.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1] In the realm of drug discovery and development, the synthesis of diaryl ethers and aryl alkyl ethers is of significant interest, as these moieties are present in a vast array of biologically active molecules. This application note provides a detailed protocol for the synthesis of 4-Bromophenyl-(2-chlorobenzyl)ether, a potentially valuable intermediate in medicinal chemistry, utilizing the principles of the Williamson ether synthesis. We will explore the scientific rationale behind the experimental design, including the choice of reagents, solvent, and the optional use of a phase-transfer catalyst to enhance reaction efficiency.

Scientific Rationale and Mechanism

The synthesis of 4-Bromophenyl-(2-chlorobenzyl)ether proceeds through the deprotonation of 4-bromophenol to form the more nucleophilic 4-bromophenoxide ion. This is typically achieved using a suitable base, such as potassium carbonate or sodium hydroxide.[3] The resulting phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-chlorobenzyl chloride in a concerted SN2 displacement of the chloride leaving group.[1]

The choice of a primary benzylic halide, 2-chlorobenzyl chloride, is crucial as the Williamson ether synthesis is most efficient with primary and methyl halides.[4] Secondary and tertiary halides are prone to undergo competing elimination (E2) reactions, especially in the presence of a strong base.[4] The use of a polar aprotic solvent, such as acetone or acetonitrile, is preferred as it can solvate the cation of the base while leaving the anionic nucleophile relatively free and highly reactive.[5]

To overcome solubility issues between the aqueous phenoxide and the organic alkyl halide, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide can be employed. The PTC facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs, thereby increasing the reaction rate.[6][7]

Experimental Protocol

Materials and Equipment
  • 4-Bromophenol

  • 2-Chlorobenzyl chloride

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Tetrabutylammonium bromide (optional, as a phase-transfer catalyst)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension. The volume should be sufficient to dissolve the 4-bromophenol.

  • Addition of Alkylating Agent: Add 2-chlorobenzyl chloride (1.1 eq) to the reaction mixture.

  • (Optional) Phase-Transfer Catalyst: If using a phase-transfer catalyst, add tetrabutylammonium bromide (0.05 eq) to the mixture.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.[5]

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the solid residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings and remove the acetone using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 4-Bromophenyl-(2-chlorobenzyl)ether can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.[2]

Quantitative Data Summary

ReagentMolar Mass ( g/mol )EquivalentsAmount
4-Bromophenol173.011.0User-defined
2-Chlorobenzyl chloride161.031.1Calculated
Potassium Carbonate138.211.5Calculated
Tetrabutylammonium Bromide (optional)322.370.05Calculated
Acetone--Sufficient Volume

Expected Yield: 70-90%[1][2]

Experimental Workflow Diagram

Williamson_Ether_Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add 4-Bromophenol, K2CO3, and Acetone to a flask. add_alkyl_halide 2. Add 2-Chlorobenzyl chloride. reagents->add_alkyl_halide Stir reflux 3. Reflux the mixture for 4-8 hours. add_alkyl_halide->reflux Heat cool 4. Cool to room temperature. reflux->cool filter 5. Filter to remove inorganic salts. cool->filter evaporate 6. Remove acetone via rotary evaporation. filter->evaporate extract 7. Dissolve in ether, wash with NaHCO3 and brine. evaporate->extract dry 8. Dry with MgSO4, filter, and concentrate. extract->dry purify 9. Purify by column chromatography. dry->purify product Pure 4-Bromophenyl- (2-chlorobenzyl)ether purify->product

Caption: Workflow for the synthesis of 4-Bromophenyl-(2-chlorobenzyl)ether.

Characterization

The structure and purity of the synthesized 4-Bromophenyl-(2-chlorobenzyl)ether should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of both the 4-bromophenyl and 2-chlorobenzyl groups, as well as a singlet for the benzylic methylene protons (-O-CH₂-) typically in the range of 5.0-5.3 ppm.

    • ¹³C NMR: The spectrum will display distinct signals for all the carbon atoms in the molecule, confirming the ether linkage and the substitution patterns on the aromatic rings.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

Safety Precautions

  • 4-Bromophenol: Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye damage. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 2-Chlorobenzyl chloride: Lachrymator. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate PPE.

  • Acetone and Diethyl Ether: Highly flammable liquids. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and handle all chemicals in a well-ventilated fume hood.

References

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Hill, J. W.; Corredor, J. An Ether Synthesis Using Phase Transfer Catalysis. J. Chem. Educ.1980 , 57 (11), 824. [Link]

  • PrepChem. Synthesis of 4-Bromophenyl Benzyl Ether. [Link]

  • Poon, K. W. C.; Dudley, G. B. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein J. Org. Chem.2008 , 4, 43. [Link]

  • Williamson Ether Synthesis. (2020, October 20). [Video]. YouTube. [Link]

  • The Royal Society of Chemistry. A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

Sources

Reagents for synthesizing 4-Bromophenyl-(2-chlorobenzyl)ether from 4-bromophenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 4-Bromophenyl-(2-chlorobenzyl)ether

Executive Summary

This technical guide outlines the optimized protocol for synthesizing 4-Bromophenyl-(2-chlorobenzyl)ether (also known as 1-((4-bromophenoxy)methyl)-2-chlorobenzene) via a Williamson Ether Synthesis.[1] This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of agrochemicals and pharmaceutical scaffolds containing biaryl ether linkages.[1]

The protocol utilizes 4-bromophenol as the nucleophile and 2-chlorobenzyl chloride (or bromide) as the electrophile.[1] We prioritize a Potassium Carbonate (


) / Acetonitrile (

)
system due to its balance of reaction kinetics, ease of workup, and scalability compared to hydride-based methods.[1]

Retrosynthetic Analysis & Reaction Design

The target molecule is an unsymmetrical ether derived from a phenol and a benzylic halide.[1] The disconnection approach reveals the most efficient forward synthesis:

  • Bond Formed:

    
     bond.
    
  • Mechanism:

    
     Nucleophilic Substitution.[1][2]
    
  • Nucleophile: 4-Bromophenoxide (generated in situ).[1]

  • Electrophile: 2-Chlorobenzyl halide (Chloride or Bromide).[1]

Figure 1: Reaction Scheme & Mechanism

ReactionScheme cluster_reactants Reactants cluster_intermediate Intermediate Phenol 4-Bromophenol (Nucleophile) Phenoxide Phenoxide Anion (Ar-O-) Phenol->Phenoxide Deprotonation (- H+) Base K2CO3 (Base) Base->Phenoxide Halide 2-Chlorobenzyl Chloride (Electrophile) Product 4-Bromophenyl- (2-chlorobenzyl)ether Halide->Product Electrophilic Partner Byproducts KCl + KHCO3 Halide->Byproducts Phenoxide->Product SN2 Attack

Caption: Mechanistic pathway for the base-mediated Williamson ether synthesis.[1]

Reagent Selection & Rationale

The choice of reagents is dictated by the


 of the phenol (~10) and the reactivity of the benzylic halide.[1]
ComponentSelected ReagentRationale for Selection
Substrate (Nu) 4-Bromophenol The bromine substituent at the para position is electron-withdrawing (inductive), slightly increasing acidity (

~9.3), making deprotonation by weak bases efficient.[1]
Substrate (E) 2-Chlorobenzyl Chloride Cheaper and more stable than the bromide.[1] While less reactive, the addition of a catalyst (KI) compensates for the slower kinetics.[1]
Base Potassium Carbonate (

)
Why not NaH? Sodium hydride is faster but requires anhydrous conditions and evolves

gas (safety risk).[1]

is mild, easy to handle, and effective for phenols in refluxing acetonitrile [1].[1]
Solvent Acetonitrile (

)
Polar aprotic solvent. It solvates the cation (

) well, leaving the phenoxide anion "naked" and more nucleophilic.[1] Boiling point (82°C) provides sufficient thermal energy for the reaction.[1]
Catalyst Potassium Iodide (KI) Finkelstein Condition: Promotes the in situ conversion of the benzyl chloride to the more reactive benzyl iodide, significantly accelerating the reaction rate [2].[1]

Detailed Experimental Protocol

Scale: 10 mmol (approx. 1.73 g of 4-bromophenol) Expected Yield: 85-95%[1]

Phase 1: Reaction Setup
  • Glassware: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-Bromophenol (1.73 g, 10.0 mmol, 1.0 equiv) and Acetonitrile (30 mL). Stir until dissolved.

  • Deprotonation: Add Potassium Carbonate (

    
    ) (2.76 g, 20.0 mmol, 2.0 equiv). The mixture will become a suspension.[1]
    
    • Note: Using powdered

      
       increases surface area and reaction rate.[1]
      
  • Electrophile Addition: Add 2-Chlorobenzyl chloride (1.77 g, 11.0 mmol, 1.1 equiv).

  • Catalyst: Add Potassium Iodide (KI) (166 mg, 1.0 mmol, 0.1 equiv).

    • Observation: The solution may turn slightly yellow due to transient iodine species.[1]

Phase 2: Reaction & Monitoring
  • Heating: Heat the mixture to reflux (bath temp ~85°C) with vigorous stirring.

  • Time: Allow to react for 4 to 6 hours .

  • Monitoring (TLC): Check progress using TLC (Eluent: 10% Ethyl Acetate in Hexanes).

    • Starting Material (

      
      ): ~0.3 (Phenol)[1]
      
    • Product (

      
      ): ~0.7 (Ether)[1]
      
    • Endpoint: Disappearance of the phenol spot.[1]

Phase 3: Workup & Isolation

Figure 2: Workup Workflow

Workup ReactionMix Crude Reaction Mixture (Suspension) Filter Filtration ReactionMix->Filter Solids Solid Waste (K2CO3, KCl) Filter->Solids Filtrate Filtrate (Product in ACN) Filter->Filtrate Evap Rotary Evaporation Filtrate->Evap Residue Oily Residue Evap->Residue Partition Partition: EtOAc + 1M NaOH Residue->Partition OrgLayer Organic Layer (Product) Partition->OrgLayer AqLayer Aqueous Layer (Phenol impurities) Partition->AqLayer Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry Final Crude Solid/Oil Dry->Final

Caption: Step-by-step isolation strategy to remove inorganic salts and unreacted phenol.[1]

  • Filtration: Cool the mixture to room temperature. Filter through a sintered glass funnel or Celite pad to remove inorganic salts (

    
    , 
    
    
    
    ).[1] Wash the cake with Acetone (10 mL).
  • Evaporation: Concentrate the filtrate under reduced pressure (Rotovap) to obtain a residue.

  • Extraction:

    • Dissolve the residue in Ethyl Acetate (EtOAc) (50 mL).

    • Wash with 1M NaOH (2 x 20 mL). Critical Step: This removes any unreacted 4-bromophenol.[1]

    • Wash with Brine (saturated NaCl) (20 mL).

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate to dryness.[1]
    
Phase 4: Purification
  • Recrystallization: The crude product is often pure enough (>95%).[1] If necessary, recrystallize from hot Ethanol or a Hexane/EtOAc mixture.[1]

  • Physical State: The product typically solidifies upon standing (White to off-white solid).[1]

Characterization & Quality Control

To validate the synthesis, the following analytical signatures should be confirmed:

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       5.15 (s, 2H, 
      
      
      
      ) – Diagnostic peak for ether formation.[1]
    • 
       6.8-7.5 (m, aromatic protons) – Complex pattern due to two distinct aromatic rings.[1]
      
  • Mass Spectrometry (GC-MS or LC-MS):

    • Look for molecular ion peak

      
      .[1]
      
    • Isotope Pattern: Distinctive pattern due to Br (79/81) and Cl (35/37). You should see an M, M+2, and M+4 pattern.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Old/Wet ReagentsEnsure

is dry.[1] Use anhydrous Acetonitrile.[1]
Slow Reaction Poor NucleophilicityAdd 10 mol% 18-Crown-6 ether to solubilize

or switch solvent to DMF (though DMF is harder to remove).[1]
Product is Oily Residual SolventDry under high vacuum for 12 hours.[1] If it remains an oil, induce crystallization by scratching with a glass rod or adding a seed crystal.[1]
Impurity: Phenol Incomplete WashIncrease the number of 1M NaOH washes during workup.

Safety & Handling (MSDS Summary)

  • 4-Bromophenol: Corrosive and toxic.[1] Absorbs through skin.[1] Wear nitrile gloves and face shield.[1]

  • 2-Chlorobenzyl Chloride: Lachrymator (causes tearing) and corrosive.[1] Handle only in a functioning fume hood.

  • Acetonitrile: Flammable and toxic (metabolizes to cyanide). Avoid inhalation.

References

  • Williamson Ether Synthesis Review

    • Topic: General applicability of carbonate bases in ether synthesis.[1]

    • Source: Master Organic Chemistry.[1] "The Williamson Ether Synthesis."[1] Link

  • Finkelstein Catalysis

    • Topic: Use of KI to accelerate alkyl chloride substitutions.[1]

    • Source: Wikipedia.[1] "Finkelstein reaction."[1] Link

  • Product Identification

    • Topic: CAS 301681-69-6 (1-((4-bromophenoxy)methyl)-2-chlorobenzene).[1]

    • Source: Sigma-Aldrich Product Catalog.[1][3] Link

  • Analogous Protocol

    • Topic: Synthesis of benzyl phenyl ethers using K2CO3/CH3CN.[1]

    • Source: Organic Syntheses, Coll.[1] Vol. 10, p.123 (2004).[1] Link

Sources

Using 4-Bromophenyl-(2-chlorobenzyl)ether as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Bromophenyl-(2-chlorobenzyl)ether in Medicinal Chemistry

Executive Summary

This guide details the strategic application of 4-Bromophenyl-(2-chlorobenzyl)ether (Structure 1 ) as a high-value scaffold for drug discovery. Unlike simple diaryl ethers, this benzyl phenyl ether motif incorporates a methylene linker that offers unique conformational flexibility while maintaining a distinct vector for structure-activity relationship (SAR) exploration.

The scaffold features two critical design elements:

  • 4-Bromo Handle: A reactive site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to access diverse chemical space.

  • 2-Chlorobenzyl Moiety: An ortho-substituted ring that serves dual functions—inducing a non-coplanar conformation to improve solubility/selectivity and providing steric shielding to the benzylic position against metabolic oxidation (CYP450).

Part 1: Scaffold Synthesis (The Foundation)

Objective: Scalable, reproducible synthesis of 4-Bromophenyl-(2-chlorobenzyl)ether with >98% purity.

Mechanism: Williamson Ether Synthesis. Rationale: The use of Potassium Carbonate (K₂CO₃) in DMF provides a mild, heterogeneous base system that minimizes side reactions (e.g., elimination of the benzyl chloride) common with stronger bases like NaH.

Protocol 1.0: Synthesis of Scaffold 1

Reagents:

  • 4-Bromophenol (1.0 equiv)[1]

  • 2-Chlorobenzyl chloride (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Potassium Iodide (KI) (0.1 equiv) – Catalyst to accelerate Finkelstein-like displacement.

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromophenol (10 mmol) in DMF (5 mL/mmol). Add K₂CO₃ (20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion. Visual Check: Suspension should become slightly yellow.

  • Alkylation: Add KI (1.0 mmol) followed by the dropwise addition of 2-Chlorobenzyl chloride (11 mmol).

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Self-Validation (TLC): Monitor using Hexane:EtOAc (9:1). Product R_f ~0.6; Starting phenol R_f ~0.3. The reaction is complete when the phenol spot disappears.

  • Work-up: Cool to room temperature. Pour the mixture into ice-water (100 mL). The product typically precipitates as a white/off-white solid.

  • Isolation: Filter the solid. Wash with water (3 x 20 mL) to remove residual DMF and salts.

  • Purification: Recrystallize from Ethanol or perform flash column chromatography (Hexane/EtOAc) if high purity is required for biological assays.

Yield Expectation: 85–92%. Characterization: ¹H NMR (CDCl₃) diagnostic peak: Singlet at ~5.15 ppm (2H, -OCH ₂-).

Part 2: Diversification Strategies (The Application)

The 4-bromo position acts as the "exit vector" for library generation. The following protocols are optimized for high-throughput parallel synthesis.

Workflow Visualization

G Scaffold Scaffold 1 (Ar-Br) Suzuki Suzuki-Miyaura (R-B(OH)2) Scaffold->Suzuki Pd(dppf)Cl2 K2CO3 Buchwald Buchwald-Hartwig (HNR2) Scaffold->Buchwald Pd2(dba)3 XPhos Sonogashira Sonogashira (HC≡C-R) Scaffold->Sonogashira Pd(PPh3)2Cl2 CuI Lib_A Biaryl Library (Target: Kinases) Suzuki->Lib_A Lib_B Aniline Library (Target: GPCRs) Buchwald->Lib_B Lib_C Alkyne Library (Target: Metalloenzymes) Sonogashira->Lib_C

Caption: Divergent synthesis workflow converting the core scaffold into functionally distinct libraries via Palladium-catalyzed cross-coupling.

Protocol 2.1: Suzuki-Miyaura Coupling (Biaryl Formation)

Use Case: Extending the scaffold to reach hydrophobic pockets in enzymes (e.g., Kinase hinge regions).[2]

  • Setup: Charge a reaction vial with Scaffold 1 (0.2 mmol), Aryl Boronic Acid (0.3 mmol), and Pd(dppf)Cl₂·DCM (5 mol%).

  • Solvent/Base: Add 1,4-Dioxane (2 mL) and 2M aq. Na₂CO₃ (0.5 mL).

  • Degas: Sparge with Nitrogen for 2 minutes. Critical Step: Oxygen inhibits the catalytic cycle.

  • Reaction: Seal and heat at 90°C for 12 hours.

  • Validation: Filter through a Celite plug. LC-MS should show [M+H] corresponding to the biaryl product.

Protocol 2.2: Buchwald-Hartwig Amination (N-Arylation)

Use Case: Introducing solubility-enhancing amines or hydrogen bond donors.[2]

  • Setup: Charge vial with Scaffold 1 (0.2 mmol), Amine (0.24 mmol), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Base: Add Sodium tert-butoxide (NaOtBu) (0.3 mmol). Note: Must be stored in a glovebox or desiccator.

  • Solvent: Add anhydrous Toluene or t-Amyl alcohol (2 mL).

  • Reaction: Heat at 100°C for 16 hours.

  • Work-up: Dilute with EtOAc, wash with water. The ortho-chloro group on the benzyl ether is stable under these basic conditions.

Part 3: Rational Design & SAR Logic

Why use this specific scaffold? The choice of the 2-chlorobenzyl group is not arbitrary; it is a calculated medicinal chemistry tactic.

Table 1: Physicochemical Impact of the Scaffold
FeatureProperty ModulatedMechanistic Insight
Ether Linker (-OCH₂-) FlexibilityActs as a hinge, allowing the two aromatic rings to adopt an "L-shape" or "V-shape" to fit corner pockets.
2-Chloro Substituent ConformationThe Ortho Effect: Steric clash between the Cl and the ether oxygen forces the benzyl ring out of plane (dihedral angle ~60-90°), preventing "flat" stacking and improving solubility.
2-Chloro Substituent MetabolismMetabolic Blocking: The benzylic carbon is a "soft spot" for CYP450 oxidation.[2] The bulky Cl atom sterically hinders the approach of the Heme-Iron center, extending half-life (t1/2).
4-Bromo Group LipophilicityIncreases LogP (~4.5), ensuring membrane permeability before diversification.
Structural Logic Diagram

SAR Center Benzyl Phenyl Ether Core OrthoCl 2-Cl Group Center->OrthoCl Linker -OCH2- Linker Center->Linker ParaBr 4-Br Handle Center->ParaBr Conf Twisted Conformation (Solubility) OrthoCl->Conf Steric Bulk Meta Metabolic Stability (Blocks CYP450) OrthoCl->Meta Shielding Div Diversification Point (Library Gen) ParaBr->Div C-C / C-N Bond

Caption: Structure-Activity Relationship (SAR) map highlighting the functional role of each scaffold component.

Part 4: References

  • Williamson Ether Synthesis Protocols:

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard reference for alkylation of phenols).

    • BenchChem. (2025).[3][4] Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol. (Demonstrates comparable ether/Grignard workflows).

  • Suzuki-Miyaura Coupling:

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483.

    • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide.

  • Buchwald-Hartwig Amination:

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination". Angewandte Chemie International Edition, 47(34), 6338-6361.

    • ACS GCI Pharmaceutical Roundtable. (2023). Buchwald-Hartwig Amination Reagent Guide.

  • Diaryl/Benzyl Ethers in MedChem:

    • Bedos-Belval, F., et al. (2012).[5] "Diaryl ether derivatives as anticancer agents – a review". MedChemComm.

    • Liu, Y., et al. (2020). "Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery".[6][7] Journal of Agricultural and Food Chemistry.

  • Metabolic Stability Strategies:

    • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry (Context on metabolic blocking of benzylic positions).

Sources

Application Note: Chemoselective Palladium-Catalyzed Functionalization of 4-Bromophenyl-(2-chlorobenzyl)ether

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocols for the chemoselective functionalization of 4-Bromophenyl-(2-chlorobenzyl)ether . This substrate presents a classic yet high-value challenge in medicinal chemistry: differentiating between two halogenated sites (aryl bromide vs. aryl chloride) while maintaining the integrity of a benzylic ether linkage.

By leveraging the distinct oxidative addition rates of aryl bromides (


) versus aryl chlorides (

), researchers can sequentially functionalize this scaffold. This guide provides validated workflows for Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination , prioritizing the C(sp²)-Br bond, followed by strategies to activate the sterically hindered C(sp²)-Cl bond.

Substrate Analysis & Chemoselectivity Strategy

Structural Deconstruction

The molecule contains three distinct zones of reactivity:

  • Zone A (High Reactivity): The para-bromo aryl unit. This is the primary site for Pd(0) oxidative addition.

  • Zone B (Latent Reactivity): The ortho-chloro benzyl unit. The oxidative addition here is kinetically slower due to the stronger C-Cl bond and steric hindrance from the benzylic ether arm.

  • Zone C (Stability Risk): The benzylic ether linkage. While generally robust, it is susceptible to cleavage under harsh Lewis acidic conditions or high-pressure hydrogenolysis.

The Chemoselectivity Workflow

The core strategy relies on the kinetic hierarchy: Ar-I > Ar-Br > Ar-Cl . Using standard phosphine ligands (e.g., PPh₃) allows for exclusive reaction at Zone A. Subsequent activation of Zone B requires electron-rich, bulky ligands (e.g., Buchwald biaryl phosphines) to facilitate oxidative addition into the C-Cl bond.

ChemoselectivityStrategy Substrate 4-Bromophenyl-(2-chlorobenzyl)ether Step1 Step 1: Functionalization of Ar-Br (Standard Pd Catalysis) Substrate->Step1 Pd(PPh3)4, 80°C Intermediate Intermediate: (4-R-Phenyl)-(2-chlorobenzyl)ether Step1->Intermediate Step2 Step 2: Functionalization of Ar-Cl (Advanced Ligand System) Intermediate->Step2 Pd-XPhos, 110°C FinalProduct Final Product: Bis-functionalized Scaffold Step2->FinalProduct

Figure 1: Sequential functionalization workflow exploiting the reactivity gap between Ar-Br and Ar-Cl.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Target: Functionalization of the 4-bromo position with an aryl boronic acid.

Mechanistic Insight

To ensure the 2-chloro group remains intact, we utilize a "first-generation" catalyst system. Tetrakis(triphenylphosphine)palladium(0) is sufficiently active to insert into the C-Br bond but lacks the electron density to activate the C-Cl bond at moderate temperatures.

Experimental Procedure

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol)

  • Aryl Boronic Acid: 1.2 equiv

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: Toluene/Ethanol (4:1 ratio) or 1,4-Dioxane

Step-by-Step:

  • Inertion: Charge a reaction vial with the substrate, boronic acid, and Pd(PPh₃)₄. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Toluene/Ethanol mixture via syringe.

  • Activation: Add the aqueous Na₂CO₃ solution.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Critical Note: Do not exceed 90°C. Higher temperatures increase the risk of "leaking" reactivity into the chloro-arene site or promoting hydrodehalogenation.

  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the bromide (M+) and appearance of the biaryl product. The chloride peak pattern should remain visible in the MS.

  • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.

Data Summary: Ligand Effects on Selectivity

LigandCatalyst PrecursorTemp (°C)Yield (Br-coupling)Cl-Retention
PPh₃ Pd(PPh₃)₄8092% >99%
dppfPd(dppf)Cl₂8088%98%
XPhosPd₂(dba)₃8095%60% (Mixed)
P(t-Bu)₃Pd(P(t-Bu)₃)₂10090%<10%

Protocol B: Chemoselective Buchwald-Hartwig Amination

Target: Formation of a C-N bond at the 4-bromo position.

Mechanistic Insight

Amination is more sensitive to steric hindrance than Suzuki coupling. The distal ether linkage generally does not interfere, but the choice of base is critical. Strong alkoxide bases (NaOtBu) are standard but can cause elimination side reactions if alkyl chains are present. We recommend Cs₂CO₃ for broader functional group tolerance.

Experimental Procedure

Reagents:

  • Substrate: 1.0 equiv

  • Amine (Primary or Secondary): 1.2 equiv

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: BINAP (4 mol%) or Xantphos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step:

  • Pre-complexation: In a glovebox or under Argon flow, mix Pd₂(dba)₃ and BINAP in the solvent and stir for 10 mins at RT to form the active L₂Pd(0) species (solution turns orange/red).

  • Addition: Add the substrate, amine, and Cs₂CO₃ to the reaction vessel.

  • Reaction: Heat to 90-100°C for 12–18 hours.

    • Note: BINAP is excellent for preventing reaction at the aryl chloride site due to its specific bite angle and electronic properties.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Protocol C: Activating the "Dormant" 2-Chlorobenzyl Site

Target: Functionalizing the Cl position after the Br has been reacted.

The Challenge

The 2-chloro position is sterically hindered by the ortho-benzylic ether group. Standard catalysts will fail. To force oxidative addition here, you must use Dialkylbiaryl phosphines (Buchwald Ligands) .

Recommended Conditions (Suzuki or Buchwald)
  • Ligand: XPhos (for amination) or SPhos (for Suzuki coupling). These ligands are electron-rich (facilitating oxidative addition into Ar-Cl) and bulky (facilitating reductive elimination).

  • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃.

  • Solvent: 1,4-Dioxane or t-Amyl alcohol.

  • Temperature: 100°C – 120°C.

ActivationPathway Start Cl-Substrate (Post-Br Coupling) OxAdd Oxidative Addition (Rate Limiting Step) Start->OxAdd Pd/SPhos or XPhos PdSpecies L-Pd-Cl Species (Bulky Ligand Required) OxAdd->PdSpecies Steric relief drives reaction Product Disubstituted Product PdSpecies->Product

Figure 2: Activation pathway for the sterically hindered 2-chlorobenzyl moiety.

Troubleshooting & Optimization

IssueProbable CauseSolution
Hydrodebromination (Ar-H formed)Solvent contains H-donors; reaction too hot.Switch from Ethanol/Toluene to pure DMF or Dioxane. Lower temp.
Ether Cleavage Lewis acidic Pd species or harsh base.Avoid NaOtBu; use K₃PO₄ or Cs₂CO₃. Ensure anhydrous conditions.
Low Conversion of Ar-Cl Steric hindrance at ortho position.Switch ligand to SPhos or RuPhos . Increase temp to 120°C (microwave).
Pd Black Precipitation Ligand instability or insufficient loading.Ensure Ligand:Pd ratio is > 2:1. Add ligand to Pd precursor before adding substrate.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5] Reaction of aryl halides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969-5970. Link

Sources

Application Note: Strategic Optimization of Benzyl Ether Formation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzyl (Bn) group is a cornerstone of organic synthesis due to its stability against strong bases, nucleophiles, and oxidizing agents, coupled with its facile removal via neutral hydrogenolysis. However, the "standard" Williamson ether synthesis (NaH/DMF) often fails with complex, multifunctional scaffolds prone to elimination, epimerization, or hydrolysis. This guide moves beyond textbook protocols, offering a decision matrix for selecting between Williamson , Trichloroacetimidate , Dudley , and Phase-Transfer methodologies. We provide optimized protocols with specific attention to mechanistic causality, safety, and scalability.

Part 1: Strategic Decision Framework

Before selecting a reagent, analyze the substrate's sensitivity profile. The mechanism of benzylation dictates the outcome:

  • Williamson (Base): SN2 pathway.[1][2] Requires alkoxide formation.[1]

  • Imidate/Dudley (Acid/Neutral): SN1-like pathway.[3][4] Involves carbocationic character.

Workflow: Method Selection Tree

BenzylStrategy Start Substrate Analysis BaseSens Is substrate Base Sensitive? (e.g., Esters, Epimerizable centers) Start->BaseSens AcidSens Is substrate Acid Sensitive? (e.g., Acetals, Silyl ethers) BaseSens->AcidSens Yes Scale Is this >100g Scale? BaseSens->Scale No MethodB Method B: Trichloroacetimidate (Bn-TCA / TfOH) AcidSens->MethodB No (Acidic) MethodC Method C: Dudley Reagent (Bn-OPT / MgO) AcidSens->MethodC Yes (Neutral) MethodA Method A: Williamson (NaH / BnBr) Scale->MethodA No (Standard) MethodD Method D: Phase Transfer (NaOH / TBAI) Scale->MethodD Yes (Green/Safety)

Figure 1: Decision matrix for selecting the optimal benzylation protocol based on substrate stability and scale.

Part 2: Detailed Protocols & Optimization

Method A: The Classical Williamson Synthesis (Optimized)

Best for: Simple primary/secondary alcohols, base-stable substrates. Mechanism: SN2 displacement of Bromide by Alkoxide.

The "Application Scientist" Perspective:

The standard NaH/DMF protocol is high-yielding but plagued by workup difficulties (DMF removal) and safety risks (H₂ evolution).

  • Solvent Choice: While DMF promotes SN2 rates due to cation solvation, THF/TBAI is often safer for scale-up.

  • Additives: Adding TBAI (Tetrabutylammonium iodide) creates a transient benzyl iodide in situ, which is a superior electrophile (Finkelstein reaction).

Protocol 1: TBAI-Accelerated Williamson
  • Setup: Flame-dry a 2-neck RBF under Argon.

  • Dissolution: Dissolve alcohol (1.0 equiv) in anhydrous THF (0.2 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Wait for H₂ evolution to cease (approx. 15-30 min).

  • Activation: Add TBAI (0.1 equiv).

  • Alkylation: Add Benzyl Bromide (1.2 equiv) dropwise via syringe.

  • Reaction: Warm to RT. Stir 4–12 h.

  • Quench: Cool to 0°C. Add sat. NH₄Cl dropwise.

  • Workup: Extract with Et₂O (avoids DMF emulsions). Wash organic layer with water (x3) and brine.

Method B: Acid-Catalyzed Trichloroacetimidate (TCA)

Best for: Base-sensitive substrates (esters, lactones), beta-hydroxy esters. Mechanism: Protonation of imidate nitrogen


 loss of trichloroacetamide 

benzyl cation (SN1-like).
Critical Optimization Parameters:
  • Catalyst: TMSOTf (Trimethylsilyl triflate) is superior to TfOH (Triflic acid) for sterically hindered alcohols.

  • Reagent Quality: Benzyl trichloroacetimidate hydrolyzes easily. Store at 4°C under inert gas.

Protocol 2: TMSOTf-Catalyzed Benzylation
  • Reagents: Dissolve alcohol (1.0 equiv) and Benzyl 2,2,2-trichloroacetimidate (1.5 equiv) in anhydrous DCM or Cyclohexane/DCM (2:1).

  • Catalysis: Cool to 0°C. Add TMSOTf (0.05 – 0.1 equiv) dropwise.

    • Note: If substrate is extremely acid-sensitive, use TfOH (0.01 equiv).

  • Monitoring: Reaction is often rapid (< 2 h). Monitor by TLC (Imidate Rf is usually high; product Rf varies).

  • Quench: Add Et₃N (excess relative to catalyst) to neutralize.

  • Filtration: The byproduct (trichloroacetamide) precipitates in hexanes. Dilute with hexane, filter, and concentrate.

Method C: The Dudley Reagent (Neutral Conditions)

Best for: "Fragile" substrates sensitive to BOTH acid and base (e.g., silyl ethers + epimerizable centers). Mechanism: Thermal decomposition of 2-benzyloxy-1-methylpyridinium triflate (Bn-OPT) generates a benzyl cation trapped by the alcohol.

Workflow: Neutral Thermal Transfer

DudleyMechanism Reagent Bn-OPT Reagent (Pyridinium Salt) Heat Heat (80-90°C) Solvent: PhCF3 Reagent->Heat Intermed Benzyl Cation (Transient) Heat->Intermed Byprod Byproduct: N-methylpyridone Heat->Byprod Product Benzyl Ether (Bn-OR) Intermed->Product + Alcohol (R-OH) Scavenger MgO (Acid Scavenger) Scavenger->Product Prevents Acid Build-up

Figure 2: Reaction pathway for Dudley reagent benzylation. Note the role of MgO in maintaining neutrality.

Protocol 3: Dudley Synthesis
  • Mixture: Combine alcohol (1.0 equiv), Bn-OPT (2.0 equiv), and MgO (2.0 equiv) in α,α,α-trifluorotoluene (PhCF₃) or Toluene.

    • Why PhCF₃? It dissolves the ionic reagent better than toluene, increasing rate.

  • Reaction: Heat to 85–90°C for 24 hours.

  • Workup: Filter through a Celite pad (removes MgO and pyridone salts). Concentrate filtrate.

  • Purification: Flash chromatography.

Part 3: Optimization Matrix & Troubleshooting

Substrate-Specific Conditions Table
Substrate ClassRecommended MethodKey OptimizationCommon Pitfall
Primary Alcohol Williamson (TBAI)Use NaH/THF + TBAIHydrolysis of solvent if wet
Secondary Alcohol Williamson or ImidateIncrease temp to 50°CElimination (E2) if base too strong
Tertiary Alcohol Imidate (TMSOTf)High catalyst load (10 mol%)Steric hindrance blocks SN2
Phenol Williamson (Weak Base)Use K₂CO₃/AcetoneC-alkylation (avoid by using polar solvent)
Beta-Hydroxy Ester Dudley or ImidateNeutral conditionsRetro-Aldol / Elimination with NaH
Carbohydrate Imidatelow temp (-78°C to 0°C)Anomeric scrambling
Troubleshooting Guide

Problem: Low Conversion (Williamson)

  • Root Cause:[3][5][6][7][8] Alkoxide aggregation or poor leaving group quality.

  • Fix: Add 18-crown-6 (if K+ base used) or 15-crown-5 (if Na+ base used) to sequester cation. Switch solvent to DMF/THF (1:1).

Problem: Elimination Product (Styrene formation)

  • Root Cause:[3][5][6][7][8] Basicity exceeds nucleophilicity.

  • Fix: Switch to Method B (Imidate) . If using Method A, switch base to Ag₂O (Silver Oxide), which is non-basic but activates the halide.

Problem: Racemization of Alpha-Center

  • Root Cause:[3][5][6][7][8] Deprotonation of the alpha-proton by strong base.

  • Fix: Strictly avoid NaH. Use Method B or Method C .

References

  • The Williamson Ether Synthesis

    • Williamson, A. W. (1850).
    • Modern Review: (General reference for mechanism).

  • Trichloroacetimidate Method

    • Eckenberg, P., et al. (1993). Benzyl trichloroacetimidate: A versatile reagent for acid-catalyzed benzylation.[9] Tetrahedron Letters.

    • Wessel, H. P., Iversen, T., & Bundle, D. R. (1985). Acid-catalysed benzylation of hydroxysuccinimide esters. Journal of the Chemical Society, Perkin Transactions 1.

  • Dudley Reagent

    • Poon, K. W. C., & Dudley, G. B. (2006).[10] Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt. Journal of Organic Chemistry.

    • Albiniak, P. A., & Dudley, G. B. (2019).[3] Protection of Alcohols using 2-Benzyloxy-1-methylpyridinium Trifluoromethanesulfonate. Organic Syntheses.

  • Phase Transfer Catalysis

    • Halpern, M. (2000). Phase Transfer Catalysis in Industry.

  • Protective Groups Compendium

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[10]

Sources

Application Note: Scalable Synthesis of 4-Bromophenyl-(2-chlorobenzyl)ether

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the scalable synthesis of 4-Bromophenyl-(2-chlorobenzyl)ether , a structural motif common in agrochemicals and active pharmaceutical ingredients (APIs). While laboratory-scale synthesis often utilizes dipolar aprotic solvents (DMF, DMSO) with sodium hydride, these methods pose significant safety and waste disposal challenges upon scale-up.

This guide prioritizes a Phase Transfer Catalysis (PTC) protocol using a Toluene/Water biphasic system.[1] This method offers superior process safety, volumetric efficiency, and ease of purification compared to traditional Williamson ether synthesis variations. We also provide a classical Acetone/Potassium Carbonate protocol as a secondary option for smaller, non-critical batches.

Chemical Background & Retrosynthesis[2]

The target molecule is an unsymmetrical diaryl-alkyl ether synthesized via the displacement of a benzylic halide by a phenoxide nucleophile.

  • Target: 4-Bromophenyl-(2-chlorobenzyl)ether

  • Formula: C₁₃H₁₀BrClO

  • Molecular Weight: 297.58 g/mol

Retrosynthetic Analysis

The disconnection is made at the ether oxygen, revealing two commercially available precursors:

  • Nucleophile: 4-Bromophenol (CAS: 106-41-2)

  • Electrophile: 2-Chlorobenzyl chloride (CAS: 611-19-8)

Process Logic:

  • Nucleophile Selection: 4-Bromophenol is acidic (pKa ~9.3) and easily deprotonated by weak bases.

  • Electrophile Selection: 2-Chlorobenzyl chloride is highly reactive toward SN2 attack but less lachrymatory than its bromide counterpart, making it safer for large-scale handling.

ReactionScheme cluster_inputs Reagents cluster_conditions Conditions Phenol 4-Bromophenol (Nucleophile) Cond Base (NaOH or K2CO3) Catalyst (TBAB) Solvent (Toluene/H2O) Phenol->Cond Benzyl 2-Chlorobenzyl chloride (Electrophile) Benzyl->Cond Product 4-Bromophenyl-(2-chlorobenzyl)ether (Target) Cond->Product SN2 Substitution - HCl

Caption: Retrosynthetic disconnection and forward reaction pathway.

Method A: Phase Transfer Catalysis (Preferred Scalable Protocol)

Rationale: For batches exceeding 100g, the PTC method is superior. It utilizes Toluene , a cheap, recoverable solvent, and Water .[1] The catalyst, Tetrabutylammonium Bromide (TBAB), shuttles the phenoxide anion into the organic phase, enabling rapid reaction without anhydrous conditions.

Materials & Reagents
ReagentEquiv.[1]RoleCAS
4-Bromophenol 1.00Substrate106-41-2
2-Chlorobenzyl chloride 1.05Electrophile611-19-8
Sodium Hydroxide (50% aq) 1.50Base1310-73-2
TBAB 0.05Phase Transfer Catalyst1643-19-2
Toluene 5-7 VolSolvent108-88-3
Water 3-5 VolCo-solvent7732-18-5
Step-by-Step Protocol
  • Reactor Charge: To a jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and internal temperature probe, charge 4-Bromophenol (1.0 equiv) and Toluene (5 volumes).

  • Catalyst Addition: Add TBAB (0.05 equiv) to the stirred solution.

  • Base Addition: Add 50% NaOH solution (1.5 equiv) slowly.

    • Note: A mild exotherm will occur as the phenoxide forms. The mixture will become biphasic.

  • Electrophile Addition: Heat the mixture to 50°C . Add 2-Chlorobenzyl chloride (1.05 equiv) dropwise over 30–60 minutes.

    • Control: Maintain internal temperature <70°C to prevent hydrolysis of the benzyl chloride.

  • Reaction: Heat to 80–85°C (gentle reflux) and stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target <1.0% residual 4-Bromophenol.

  • Workup:

    • Cool to 25°C.

    • Add Water (3 volumes) to dissolve inorganic salts (NaCl, NaBr).

    • Stop stirring and allow layers to separate (15–30 min).

    • Drain the lower aqueous layer (waste).

  • Washing: Wash the organic layer with 1M NaOH (2 vol) to remove unreacted phenol, followed by Water (2 vol) and Brine (2 vol).

    • pH Check: The final aqueous wash should be neutral (pH 6–8).

  • Isolation (Crystallization):

    • Distill the Toluene layer under reduced pressure to approximately 2 volumes.

    • Add Heptane (4 volumes) slowly at 50°C.

    • Cool slowly to 0–5°C over 2 hours.

    • Filter the resulting solids.[2]

    • Wash the cake with cold Heptane.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 88–94% Appearance: White to off-white crystalline solid.

Method B: Classical Aprotic Synthesis (Alternative)

Rationale: This method uses Acetone or Acetonitrile with Potassium Carbonate . It is heterogeneous and slower but avoids the use of phase transfer catalysts if they are difficult to remove in downstream steps. It is suitable for lab-scale (<50g) or when strictly anhydrous conditions are preferred.

Protocol
  • Charge: In a round-bottom flask, dissolve 4-Bromophenol (1.0 equiv) in Acetone (10 volumes).

  • Base: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv).

    • Note: K₂CO₃ must be finely ground or granular to maximize surface area.

  • Addition: Add 2-Chlorobenzyl chloride (1.1 equiv) in one portion.

  • Reaction: Heat to reflux (approx. 56°C) for 8–12 hours.

    • Mechanism:[1][3][4][5] The reaction is driven by the formation of insoluble KCl.

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (K₂CO₃/KCl).

    • Concentrate the filtrate to dryness on a rotary evaporator.

  • Purification: Recrystallize the crude residue from Ethanol/Water (9:1) or IPA .

Expected Yield: 80–85% Drawbacks: Long cycle times; large volumes of solvent required to manage slurry viscosity; salt filtration can be slow on scale.

Process Flow Diagram (PTC Method)

The following diagram illustrates the unit operations for the scalable PTC method, highlighting the critical separation and purification nodes.

ProcessFlow cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_iso Isolation Phase Reactor Reactor Charge: Phenol, Toluene, TBAB, NaOH Addition Addition: 2-Chlorobenzyl Chloride (50°C) Reactor->Addition Reflux Reaction: 85°C, 4-6 Hours Addition->Reflux Sep Phase Separation (Remove Aqueous Waste) Reflux->Sep Cool to 25°C Wash Washes: 1. NaOH (Remove Phenol) 2. Water/Brine Sep->Wash Organic Layer Distill Solvent Swap: Distill Toluene -> Add Heptane Wash->Distill Cryst Crystallization: Cool to 0-5°C Distill->Cryst Filter Filtration & Drying Cryst->Filter

Caption: Unit operation workflow for the Phase Transfer Catalyzed synthesis.

Critical Quality Attributes (CQAs) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion; Hydrolysis of benzyl chloride.Check NaOH stoichiometry. Ensure temperature did not exceed 70°C during addition. Verify catalyst quality.
Impurity: Benzyl Alcohol Hydrolysis of 2-chlorobenzyl chloride.Use fresh benzyl chloride. Reduce water volume or temperature during addition.
Impurity: Dimer C-alkylation (rare with this substrate).Ensure solvent is non-polar (Toluene favors O-alkylation).
Color (Yellow/Brown) Oxidation of phenol.Degas solvents with Nitrogen. Add trace sodium bisulfite during workup.
Slow Phase Separation Emulsion formation.Add more brine. Filter through a Celite pad if rag layer persists.

Analytical Methods

HPLC Parameters for IPC and Release Testing:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Retention Times (Approx):

    • 4-Bromophenol: ~4.5 min

    • 2-Chlorobenzyl chloride: ~8.0 min

    • Product: ~12.5 min

References

  • Freedman, H. H., & Dubois, R. A. (1975). An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis. Tetrahedron Letters, 16(38), 3251–3254.[5]

  • Starks, C. M., & Liotta, C. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press.[5] (Foundational text on PTC mechanisms).

  • BenchChem. (n.d.). Application Notes and Protocols for Williamson Ether Synthesis.

  • PubChem. (2023). 4-Bromophenyl benzyl ether analogs and physical properties. National Library of Medicine.

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Scale-Up Considerations.

Sources

Optimizing 4-Bromophenyl-(2-chlorobenzyl)ether as a Scaffold in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-AGRO-2026-04

Abstract

This application note details the operational protocols for utilizing 4-Bromophenyl-(2-chlorobenzyl)ether (CAS: Analogous Structure) as a core scaffold in the development of novel agrochemicals. Characterized by a stable ether linkage and orthogonal halogen handles, this molecule serves as a critical intermediate for Structure-Activity Relationship (SAR) studies targeting acaricidal and fungicidal activity. This guide provides validated methodologies for its high-yield synthesis via Williamson etherification, downstream functionalization via Suzuki-Miyaura cross-coupling, and biological evaluation against Tetranychus urticae (Two-spotted spider mite).

Introduction & Chemical Profile[1][2][3][4][5][6]

In modern agrochemical discovery, the benzyl phenyl ether moiety is a privileged substructure found in various Insect Growth Regulators (IGRs) and mitochondrial electron transport inhibitors (e.g., Fenazaquin analogs).

The specific substitution pattern of 4-Bromophenyl-(2-chlorobenzyl)ether offers distinct advantages for lead optimization:

  • 2-Chloro Group (Steric/Metabolic Shield): The ortho-chlorine on the benzyl ring restricts rotation around the methylene bridge, locking the conformation to fit specific receptor pockets. It also blocks metabolic oxidation at the benzylic position, extending field half-life.

  • 4-Bromo Group (Synthetic Handle): The para-bromine on the phenoxy ring is highly reactive toward palladium-catalyzed cross-coupling, allowing researchers to rapidly generate biaryl libraries—a common feature in Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

Chemical Properties Table
PropertySpecification
Molecular Formula C₁₃H₁₀BrClO
Molecular Weight 297.57 g/mol
LogP (Predicted) ~4.5 (Highly Lipophilic)
Key Functionality Ether Bridge (Stable to hydrolysis), Aryl Bromide (Coupling partner)

Protocol A: High-Yield Synthesis (Williamson Etherification)

Objective: Synthesize gram-scale quantities of high-purity (>98%) scaffold for biological testing. Mechanism: SN2 nucleophilic substitution.[1][2][3]

Reagents & Materials[2][3][5][7][8][9][10][11][12][13]
  • Substrate: 4-Bromophenol (1.0 equiv)

  • Electrophile: 2-Chlorobenzyl chloride (1.05 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Finkelstein accelerator

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromophenol (17.3 g, 100 mmol) in DMF (100 mL). Add K₂CO₃ (27.6 g, 200 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.

    • Expert Insight: The color typically shifts to a pale yellow/orange, indicating anion formation.

  • Addition: Add KI (1.6 g, 10 mmol) followed by the dropwise addition of 2-Chlorobenzyl chloride (16.9 g, 105 mmol).

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1).

    • Endpoint: Disappearance of the phenol spot (lower Rf) and appearance of the ether product (high Rf, UV active).

  • Workup:

    • Cool to room temperature.

    • Pour the mixture into ice-cold water (500 mL) to precipitate the inorganic salts and the product.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash the combined organic layer with 1M NaOH (to remove unreacted phenol), water, and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (100% Hexanes → 5% EtOAc/Hexanes).

Quality Control Criteria
  • ¹H NMR (CDCl₃): Look for the characteristic singlet of the O-CH₂-Ar methylene protons at δ 5.1–5.2 ppm .

  • HPLC Purity: >98% required for bioassays to rule out false positives from toxic impurities.

Protocol B: Functionalization (Suzuki-Miyaura Coupling)

Objective: Utilize the 4-bromo handle to attach heteroaryl groups, creating a "Focused Library" for fungicidal screening.

Workflow Diagram (Graphviz)

SynthesisWorkflow cluster_QC QC Check Start 4-Bromophenyl- (2-chlorobenzyl)ether Process Reflux 90°C 12 Hours Start->Process + Reagents Reagents Boronic Acid (R-B(OH)2) Pd(dppf)Cl2 cat. K3PO4 / Dioxane Reagents->Process Product Biaryl Ether Analog (Library Member) Process->Product C-C Bond Formation LCMS LC-MS Confirmation (M+H)+ Product->LCMS

Caption: Figure 1. Palladium-catalyzed cross-coupling workflow for generating biaryl ether libraries from the brominated scaffold.

Methodology
  • Setup: In a nitrogen-purged vial, combine the Scaffold (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst: Add Pd(dppf)Cl₂ (3–5 mol%).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Reaction: Heat to 90°C for 12 hours.

  • Isolation: Filter through a Celite pad, concentrate, and purify via preparative HPLC.

Protocol C: Biological Assay (Acaricidal Screening)

Objective: Evaluate the contact toxicity of the scaffold and its derivatives against Tetranychus urticae (Two-spotted spider mite), a standard target for benzyl phenyl ethers (resembling the mode of action of etoxazole).

Experimental Design
  • Test Organism: T. urticae (adult females and eggs).

  • Method: Leaf-Dip Bioassay.

  • Positive Control: Etoxazole or Fenpyroximate (commercial standards).

  • Negative Control: Solvent blank (Acetone/Water + Surfactant).

Step-by-Step Protocol
  • Solution Preparation: Dissolve the test compound in Acetone to create a 10,000 ppm stock. Dilute with water containing 0.01% Triton X-100 to prepare serial dilutions (e.g., 500, 100, 20, 4 ppm).

  • Leaf Preparation: Cut 2 cm leaf discs from kidney bean plants (Phaseolus vulgaris). Place them on wet cotton in Petri dishes.

  • Inoculation: Transfer 10–15 adult female mites onto each leaf disc. Allow them to settle for 2 hours.

  • Treatment: Dip each infested leaf disc into the test solution for 5 seconds. Air dry on a wire mesh.

  • Incubation: Incubate at 25°C, 60% RH, and 16:8 L:D photoperiod.

  • Scoring:

    • Mortality (48h/72h): Mites are considered dead if they fail to move at least the distance of their body length when prodded.

    • Ovicidal Activity: Observe unhatched eggs after 7 days.

Data Analysis Logic (Graphviz)

BioassayLogic Screen Primary Screen (500 ppm) Decision Mortality > 80%? Screen->Decision Discard Inactive Discard Decision->Discard No Titration Dose-Response (100, 20, 4, 0.8 ppm) Decision->Titration Yes Calc Calculate LC50 (Probit Analysis) Titration->Calc

Caption: Figure 2. Decision tree for high-throughput acaricidal screening of benzyl phenyl ether derivatives.

References

  • Williamson Ether Synthesis Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press. (Standard reference for SN2 etherification mechanics).

  • Suzuki-Miyaura Coupling in Agrochemicals: Lamberth, C. (2018). "Cross-coupling reactions in the synthesis of agrochemicals." Bioorganic & Medicinal Chemistry, 26(11), 2967-2978.

  • Benzyl Phenyl Ethers as Acaricides: Nauen, R., & Smagghe, G. (2006). "Mode of action of etoxazole." Pest Management Science, 62(5), 379-382. (Establishes the biological relevance of the diphenyl ether scaffold in mite control).

  • Synthesis of Halogenated Ethers: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source for practical lab protocols).

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 4-Bromophenyl-(2-chlorobenzyl)ether

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Bromophenyl-(2-chlorobenzyl)ether Ticket System: Open Access Status: Active Subject: Yield Optimization & Troubleshooting Guide

Introduction: The Engineering of Etherification

Welcome to the technical support hub for the synthesis of 4-Bromophenyl-(2-chlorobenzyl)ether . This is not a simple recipe; it is a guide to overcoming the specific kinetic and thermodynamic barriers imposed by your substrates.

The Structural Challenge: You are coupling 4-bromophenol (nucleophile) with 2-chlorobenzyl chloride (electrophile).

  • Nucleophile: The 4-bromo substituent lowers the

    
     of the phenol (approx. 9.3 vs. 10.0 for phenol), making deprotonation easier, but the resulting phenoxide is slightly less nucleophilic.
    
  • Electrophile: The 2-chloro group on the benzyl ring is the critical yield-killer. It provides significant steric hindrance at the reaction site (the benzylic carbon), slowing the

    
     attack. Furthermore, benzyl chlorides are inherently less reactive than bromides.
    

This guide provides a "High-Performance Protocol" designed to bypass these limitations using the Finkelstein Modification and Solvent Effects .

Part 1: The High-Performance Protocol

Do not use standard acetone/


 reflux methods for this substrate unless you accept 12-24h reaction times and mediocre yields (60-70%). Use this optimized protocol for >85% yield.
Optimized Reaction Conditions
ParameterRecommendationTechnical Rationale
Solvent DMF (N,N-Dimethylformamide) High dielectric constant promotes dissociation of the phenoxide salt. Unlike acetone, it allows higher temps (

) to overcome the steric barrier of the 2-Cl group.
Base

(Anhydrous, Powdered)
Milder than NaH, reducing risk of side reactions. Potassium binds well with crown ethers or catalytic iodide.
Catalyst KI (Potassium Iodide) - 10 mol% CRITICAL: Converts the sluggish 2-chlorobenzyl chloride into the highly reactive 2-chlorobenzyl iodide in situ (Finkelstein reaction).
Stoichiometry 1.0 : 1.1 : 2.0 (Phenol : Benzyl Chloride : Base). Slight excess of electrophile ensures complete consumption of the difficult-to-remove phenol.
Temperature

Sufficient energy to drive the sterically hindered

attack without causing decomposition.
Step-by-Step Methodology
  • Activation: To a dry round-bottom flask under

    
    , add 4-Bromophenol (1.0 eq)  and Anhydrous 
    
    
    
    (2.0 eq)
    . Add DMF (5 mL/mmol) . Stir at RT for 30 mins.[1] Why? This pre-forms the phenoxide anion.
  • Catalyst Addition: Add Potassium Iodide (KI, 0.1 eq) .

  • Electrophile Addition: Add 2-Chlorobenzyl chloride (1.1 eq) dropwise.

  • Reaction: Heat to

    
      and monitor via TLC/HPLC.
    
    • Target Time: 2–4 hours (vs. 12h without KI).

  • Workup: Cool to RT. Pour into ice-water (precipitates the ether). Extract with EtOAc.[2][3] Wash organic layer with 1M NaOH (removes unreacted phenol) followed by Brine. Dry over

    
    .[2][3]
    

Part 2: Visualizing the Reaction Logic

The following diagram illustrates the Catalytic Cycle (Finkelstein Modification) that solves the reactivity problem of the 2-chlorobenzyl chloride.

ReactionPathway Reactants Reactants: 4-Bromophenol + 2-Cl-Benzyl Chloride BaseStep Deprotonation (K2CO3) Reactants->BaseStep Catalyst Catalyst (KI) Finkelstein Shift Reactants->Catalyst Benzyl-Cl input Phenoxide Intermediate: 4-Bromophenoxide BaseStep->Phenoxide Product Product: 4-Bromophenyl- (2-chlorobenzyl)ether Phenoxide->Product Slow SN2 (Direct Attack) Activated Activated Electrophile: 2-Cl-Benzyl IODIDE Catalyst->Activated Cl replaced by I Activated->Product FAST SN2 (Sterics Overcome)

Caption: The "Fast SN2" pathway (Green) utilizes Iodide catalysis to bypass the kinetic sluggishness of the 2-chlorobenzyl chloride.

Part 3: Troubleshooting Center (FAQ)

Ticket #001: "I have low conversion (<50%) after 12 hours."

  • Diagnosis: The "Ortho-Effect." The 2-chloro substituent blocks the approach of the nucleophile.

  • Solution:

    • Switch Solvent: If using Acetone, switch to DMF or DMSO . The reaction rate can increase by 10-20x due to better solvation of the cation (

      
      ), leaving the phenoxide "naked" and more reactive.
      
    • Add Catalyst: Add TBAI (Tetrabutylammonium iodide) or KI . This is non-negotiable for this specific substrate if you want high yields.

Ticket #002: "I see a new spot on TLC that isn't product or starting material."

  • Diagnosis: Hydrolysis.[4] Benzyl chlorides are susceptible to moisture, forming 2-chlorobenzyl alcohol .

  • Solution:

    • Dry Your Solvent: DMF is hygroscopic. Use molecular sieves (4Å) or fresh anhydrous solvent.

    • Check Your Base:

      
       is hygroscopic. Flame-dry it or dry in an oven at 
      
      
      
      before use.

Ticket #003: "My product is an oil/emulsion and hard to crystallize."

  • Diagnosis: Residual DMF or Phenol.

  • Solution:

    • The NaOH Wash: You must wash the organic layer with 1M NaOH (or 10% KOH) during workup. This converts unreacted 4-bromophenol back into water-soluble phenoxide, pulling it out of your product layer.

    • DMF Removal: Wash the organic layer with water 5 times to remove DMF, or use a LiCl solution wash.

Part 4: Optimization Logic Tree

Use this decision matrix to adjust your specific experiment.

Troubleshooting Start Start: Low Yield / Impurity CheckTLC Check TLC: Unreacted Halide? Start->CheckTLC YesHalide Yes: Reaction too slow CheckTLC->YesHalide Major Spot NoHalide No: Side Reactions CheckTLC->NoHalide Minor/No Spot Action1 Add KI or TBAI (Catalysis) YesHalide->Action1 Action3 Check Moisture (Hydrolysis Risk) NoHalide->Action3 Action2 Increase Temp (max 90°C) Action1->Action2 If still slow

Caption: Diagnostic workflow for identifying yield loss mechanisms in sterically hindered ether synthesis.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis protocols and workups).

  • BenchChem. Improving reaction conditions for Williamson ether synthesis. (General optimization strategies for hindered substrates).

  • PrepChem. Synthesis of 4-Bromophenyl Benzyl Ether. (Direct analog protocol using acetone/reflux, serving as the "baseline" to improve upon).

  • Organic Syntheses. Finkelstein Reaction and Phase Transfer Catalysis. (Mechanistic grounding for the use of KI/TBAI to improve benzyl chloride reactivity).

Sources

Purification strategies for 4-Bromophenyl-(2-chlorobenzyl)ether via recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-4BP-2CB-001 Subject: Optimization of Recrystallization Strategy for Halogenated Diaryl Ethers Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to purify 4-Bromophenyl-(2-chlorobenzyl)ether , a lipophilic diaryl ether likely synthesized via Williamson ether synthesis (reaction of 4-bromophenol with 2-chlorobenzyl halide).

The primary challenge with this class of molecules is not solubility, but selectivity against unreacted phenols and the tendency to "oil out" (liquid-liquid phase separation) rather than crystallize, due to the low melting point typical of asymmetric diaryl ethers (often 40–70°C).

This guide provides a self-validating purification protocol emphasizing Polar Protic Solvents to leverage the solubility differential between the neutral ether product and the acidic phenolic impurities.

Module 1: Solvent Architecture & Solubility Logic

The Core Strategy: "Solubility Differential"

For this specific ether, we utilize the distinct polarity difference between the product and its precursors.

ComponentPolaritySolubility in Cold EthanolSolubility in Hot EthanolChemical Nature
Target Ether Low-MediumLow (Crystallizes)High Neutral
4-Bromophenol High (H-bond donor)High (Stays in solution)HighAcidic (pKa ~9.3)
2-Chlorobenzyl halide LowModerateHighNeutral/Alkylating
Inorganic Salts IonicInsolubleInsolubleIonic
Recommended Solvent Systems
  • Primary System (Ethanol): 95% Ethanol or Absolute Ethanol.

    • Why: The target ether is lipophilic. Hot ethanol disrupts the crystal lattice, but upon cooling, the hydrophobic effect forces the ether out. Phenolic impurities remain hydrogen-bonded to the solvent.

  • Alternative System (Methanol): If the product is too soluble in ethanol (yield loss), switch to Methanol.

  • Rescue System (Hexane/Ethyl Acetate): Only used if the compound is extremely non-polar or if "oiling out" persists in alcohols.

Module 2: The Purification Protocol

Phase A: The Critical Pre-Wash (Do not skip)

Context: Recrystallization is inefficient at removing >5% phenolic impurity. You must chemically remove unreacted 4-bromophenol before crystallization.

  • Dissolve crude solid in Diethyl Ether or DCM .

  • Wash 2x with 10% NaOH (aq). Mechanism: Deprotonates phenol to water-soluble phenoxide.

  • Wash 1x with Brine .

  • Dry over MgSO₄ , filter, and evaporate to dryness.

  • Result: A crude solid ready for high-efficiency recrystallization.

Phase B: Recrystallization Workflow

Target Concentration: ~1 g solute per 5–10 mL solvent (optimization required).

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol and heat to reflux (boiling).

  • Saturation: Add solvent dropwise until the solid just dissolves. Add an excess of 10% solvent volume to prevent premature precipitation during filtration.

  • Hot Filtration: If the solution is cloudy (inorganic salts), filter rapidly through a pre-warmed glass funnel.

  • Nucleation (Cooling):

    • Remove from heat.[1][2]

    • Allow to cool to Room Temp (RT) undisturbed. Do not put directly in ice.

    • Critical Step: If oil droplets form, scratch the glass or add a seed crystal immediately.

  • Harvest: Once abundant crystals form at RT, move to an ice bath (0°C) for 30 minutes.

  • Filtration: Vacuum filter. Wash crystals with ice-cold Ethanol .

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystals. Why?

Diagnosis: The solution temperature dropped below the "oiling out" limit (liquid-liquid phase separation) before it hit the crystallization limit. This is common for low-melting ethers. Corrective Action:

  • Reheat to dissolve the oil.

  • Seed: Add a tiny crystal of pure product (or scratch the glass) while the solution is still warm (approx. 35–40°C).

  • Add Co-solvent: Add dropwise water (if using Ethanol) to increase surface tension, forcing the hydrophobic solid to organize.

Q2: The crystals are colored (pink/brown).

Diagnosis: Oxidation products of 4-bromophenol (quinones) are trapped in the lattice. Corrective Action:

  • Perform the Phase A (NaOH wash) again.

  • If already crystallized: Recrystallize again using Ethanol + 5% Activated Carbon. Boil for 5 mins, filter hot through Celite.

Q3: My yield is very low (<40%).

Diagnosis: The product is too soluble in the chosen alcohol. Corrective Action:

  • Concentrate the mother liquor (filtrate) by 50% on a rotavap and cool again to harvest a "second crop."

  • Switch solvent: Use Methanol/Water (9:1) . The water acts as an anti-solvent.

Module 4: Visualizing the Logic

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude 4-Bromophenyl-(2-chlorobenzyl)ether CheckImpurity Is Phenol Impurity > 5%? Start->CheckImpurity WashStep Perform 10% NaOH Wash (Phase A) CheckImpurity->WashStep Yes SolventChoice Select Primary Solvent CheckImpurity->SolventChoice No WashStep->SolventChoice Ethanol Try Ethanol (Reflux) SolventChoice->Ethanol CheckDissolve Dissolves at Boil? Ethanol->CheckDissolve CheckCrystals Crystals on Cooling? CheckDissolve->CheckCrystals Yes SwitchSolvent Switch to Methanol or Hexane/EtOAc CheckDissolve->SwitchSolvent No Success Harvest Pure Crystals CheckCrystals->Success Yes OilingOut Issue: Oiling Out CheckCrystals->OilingOut Liquid Drops RemedyOil Reheat + Seed at 40°C OilingOut->RemedyOil RemedyOil->CheckCrystals

Caption: Decision matrix for solvent selection and impurity management.

Diagram 2: The Purification Workflow

Workflow Crude Crude Solid Dissolve Dissolve (Reflux) Solvent: EtOH Crude->Dissolve Filter Hot Filtration (Remove Salts) Dissolve->Filter Cool Slow Cool (RT) (Nucleation) Filter->Cool Ice Ice Bath (0°C) (Max Yield) Cool->Ice Wash Wash Cold EtOH (Remove Phenols) Ice->Wash Final Pure Ether Wash->Final

Caption: Step-by-step thermal profile for optimal crystal growth.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • PubChem. (n.d.).[3] 4-Bromophenyl phenyl ether (Analogous Compound Data). National Library of Medicine. Retrieved from [Link]

  • Org. Synth. (1929). Benzyl Phenyl Ether Synthesis. Organic Syntheses, Coll. Vol. 1, p.75. (Foundational protocol for benzyl phenyl ether purification).

Sources

Removing unreacted 2-chlorobenzyl chloride from ether synthesis mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 2-Chlorobenzyl Chloride

Status: Active Responder: Senior Application Scientist, Process Chemistry Division Safety Alert: ⚠️ LACHRYMATOR ⚠️ 2-Chlorobenzyl chloride is a potent lachrymator and alkylating agent. All procedures described below must be performed in a functioning fume hood. Inhalation can be fatal; skin contact causes severe burns.[1]

Introduction

You are likely here because your Williamson ether synthesis or alkylation reaction has left you with a persistent impurity: 2-chlorobenzyl chloride (2-Cl-BnCl) .

While the reaction of 2-chlorobenzyl chloride with phenols or alcohols is generally efficient, using an excess of the halide to drive completion often leaves unreacted starting material. This impurity is lipophilic, high-boiling (~213–214°C), and possesses a polarity often frustratingly similar to the desired ether product, causing co-elution during chromatography.

This guide prioritizes chemical scavenging over physical separation, as it is the most robust method for generating a polarity difference large enough to facilitate easy purification.

Module 1: The "Gold Standard" – Chemical Scavenging

Q: Chromatography is failing to separate the halide from my product. How do I remove it chemically?

A: The most effective strategy is to exploit the electrophilic nature of the benzyl chloride. By reacting the impurity with a highly nucleophilic amine, you convert the lipophilic halide into a water-soluble quaternary ammonium salt (or a solid-supported species), which can be removed via simple extraction or filtration.

Method A: Solution-Phase Scavenging (Morpholine)

Best for: Standard batch reactions where the product is stable to mild base.

The Logic: Morpholine is cheap, highly nucleophilic, and forms a crystalline salt with benzyl halides. Mechanism:



(Where R = 2-chlorobenzyl group. The product is ionic and water-soluble.)

Protocol:

  • Quench: At the end of your reaction, do not work up yet.

  • Add Scavenger: Add 1.5 – 2.0 equivalents (relative to the estimated excess halide) of morpholine directly to the reaction mixture.

  • React: Stir at room temperature for 1–2 hours. (Mild heating to 40°C may be required for sterically hindered systems, but 2-Cl-BnCl is reactive).

  • Monitor: Check TLC. The UV-active spot for 2-Cl-BnCl (

    
     in Hex/EtOAc) should disappear, replaced by a baseline spot (the salt).
    
  • Workup:

    • Dilute with organic solvent (EtOAc or DCM).

    • Wash 1: 1M HCl (This removes the excess morpholine and the quaternary ammonium salt).

    • Wash 2: Water/Brine.[2][3][4]

    • Dry and concentrate.[4]

Method B: Solid-Phase Scavenging (Polymer-Supported Amines)

Best for: High-value compounds, parallel synthesis, or acid-sensitive products.

The Logic: Using a resin-bound amine (e.g., Trisamine resin) traps the impurity on a bead. You simply filter the bead away. No extraction required.

Protocol:

  • Add 3–4 equivalents of Polymer-Supported Trisamine (or similar benzylamine resin) to the reaction mixture.

  • Agitate (do not magnetic stir; it grinds the beads) for 4–16 hours.

  • Filter the mixture. The filtrate contains your pure product; the impurity remains on the filter paper.

Visualization: Scavenging Workflow

ScavengingWorkflow Start Crude Reaction Mixture (Product + Excess 2-Cl-BnCl) Decision Choose Scavenger Start->Decision Morpholine Add Morpholine (Liquid) Stir 1-2h Decision->Morpholine Standard Scale Resin Add Trisamine Resin (Solid) Agitate 4-16h Decision->Resin High Value / Small Scale FormSalt Forms Water-Soluble Ammonium Salt Morpholine->FormSalt FormSolid Impurity Binds to Solid Support Resin->FormSolid AcidWash Wash with 1M HCl FormSalt->AcidWash Final Pure Product in Organic Phase AcidWash->Final Filter Filtration FormSolid->Filter Filter->Final

Figure 1: Decision matrix and workflow for removing 2-chlorobenzyl chloride via amine scavenging.

Module 2: Hydrolysis (The Alternative)

Q: I don't have amines available. Can I just wash the impurity out?

A: No. 2-Chlorobenzyl chloride is highly lipophilic. Washing with water or bicarbonate will not remove it.[2] You must hydrolyze it to 2-chlorobenzyl alcohol , which is significantly more polar and can be separated via chromatography.

Warning: The hydrolysis of 2-chlorobenzyl chloride is slower than unsubstituted benzyl chloride due to the steric bulk of the ortho-chloro group.

Protocol:

  • Reflux: Treat the crude mixture with aqueous NaOH (or

    
    ) and a co-solvent like Dioxane  or THF  (1:1 ratio).
    
  • Heat: Reflux is usually required for 1–3 hours to ensure complete hydrolysis.

  • Workup: Extract the product. The impurity is now 2-chlorobenzyl alcohol.

  • Separation: You must now run a column. The alcohol will elute much later (is more polar) than your ether product.

Data Comparison: Physical Properties

CompoundBoiling PointSolubility (Water)Reactivity
2-Chlorobenzyl Chloride ~213°CNegligibleElectrophile (Lachrymator)
2-Chlorobenzyl Alcohol ~230°CLow (but H-bonding)Nucleophile (Non-Lachrymator)
Ammonium Salt (Scavenged) N/A (Solid)High Ionic
Module 3: Troubleshooting & FAQs

Q: I tried vacuum distillation, but the impurity co-distilled. Why? A: 2-Chlorobenzyl chloride has a high boiling point (~213°C). Unless your ether product is very heavy (MW > 350) or very light, their boiling points likely overlap. Furthermore, heating benzyl chlorides can lead to thermal decomposition (releasing HCl), which might degrade your ether. Avoid distillation unless there is a


 difference in boiling points.

Q: My product is acid-sensitive. Can I use the Morpholine method? A: The morpholine method requires an acid wash (HCl) to remove the excess morpholine. If your product is acid-sensitive (e.g., contains acetals or silyl ethers):

  • Use the Resin method (Method B above) — it requires no acid wash.

  • Or, use a volatile amine (like trimethylamine) and remove the excess by vacuum, then partition the residue between water and ether.

Q: How do I clean up a spill of 2-chlorobenzyl chloride? A: Do not just wipe it up.

  • Neutralize: Cover the spill with a mixture of ethanol and aqueous ammonia (or ethanol/morpholine). This chemically deactivates the lachrymator.

  • Wait: Allow it to react for 30 minutes.

  • Clean: Absorb with vermiculite and dispose of as hazardous chemical waste.

References
  • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann.
  • Covalent Scavengers for Primary and Secondary Amines . Hodges, J. C. (1999). Synlett, 1999(1), 152-158. Link (Foundational paper on scavenging principles).

  • The Williamson Ether Synthesis . Master Organic Chemistry. Link (General mechanism and limitations).

  • 2-Chlorobenzyl chloride Safety Data Sheet . Fisher Scientific/Thermo Fisher. Link (Safety and physical data).

  • Kinetics of reactions of benzyl chloride... . Chandler, K., et al. (1998).[5] Ind.[1][6][7] Eng. Chem. Res.Link (Kinetics of hydrolysis and substitution).

Sources

Minimizing side reactions during the synthesis of benzyl phenyl ethers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Benzyl Phenyl Ethers

Core Directive & Strategy

The synthesis of benzyl phenyl ethers (BPEs) is a cornerstone transformation in medicinal chemistry, often achieved via the Williamson Ether Synthesis or the Mitsunobu Reaction . While ostensibly simple, these reactions are plagued by subtle competing pathways—specifically C-alkylation , hydrolysis , and thermal rearrangement —that can degrade yield and complicate purification.

This guide moves beyond basic textbook protocols to address the why and how of reaction control, providing self-validating workflows to ensure O-alkylation dominance.

Critical Decision Matrix: Pathway Selection

Before starting, select the optimal pathway based on your substrate's sensitivity and available reagents.

Reaction_Selection Start Start: Substrate Analysis Acidic Is the Phenol highly acidic (e.g., Nitrophenol)? Start->Acidic Sensitive Is the substrate base-sensitive? Acidic->Sensitive No (pKa ~10) Method_A Method A: Williamson (Weak Base) K2CO3 / Acetone or DMF Acidic->Method_A Yes (pKa < 8) Scale Scale > 100g? Sensitive->Scale No Method_B Method B: Mitsunobu PPh3 / DEAD Sensitive->Method_B Yes Scale->Method_A No (High Purity) Method_C Method C: Phase Transfer Catalysis NaOH / Toluene / TBAB Scale->Method_C Yes (Green/Cost)

Caption: Strategic selection of synthetic methodology based on substrate acidity, sensitivity, and reaction scale.

Troubleshooting & Optimization (Q&A)

Issue 1: "I am observing significant C-alkylated byproducts (e.g., o-benzyl phenol)."

Diagnosis: The phenoxide anion is an ambident nucleophile .[1] It can attack the electrophile (benzyl halide) via the Oxygen (kinetic control) or the Carbon (thermodynamic control).

  • Root Cause A (Solvent): Protic solvents (EtOH, Water) hydrogen-bond to the phenoxide oxygen, shielding it and forcing the reaction to occur at the carbon ring positions [1].

  • Root Cause B (Counter-ion): Small, hard cations (Li+, Na+) form tight ion pairs with the oxygen, hindering O-attack.

Solution:

  • Switch Solvent: Use Polar Aprotic Solvents (DMF, DMSO, NMP).[2] These solvate the cation (K+, Cs+) effectively but leave the phenoxide anion "naked" and highly reactive at the oxygen center.

  • Change Base: Switch from NaOH/NaH to Cs₂CO₃ or K₂CO₃ . Cesium (Cs+) is a large, "soft" cation that forms loose ion pairs, maximizing O-nucleophilicity.

Issue 2: "My yield is low, and I see benzyl alcohol in the crude mixture."

Diagnosis: Hydrolysis of the benzyl halide.

  • Mechanism: Benzyl halides are highly susceptible to S_N1/S_N2 hydrolysis by trace water.

  • Root Cause: Hygroscopic solvents or wet bases.

Solution:

  • Flame-dry glassware and use anhydrous solvents (store over molecular sieves).

  • Reagent Protocol: If using K₂CO₃, dry it in an oven at 120°C overnight before use.

  • Process Change: If water cannot be avoided (e.g., using aqueous NaOH), you must use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB). This shuttles the phenoxide into the organic phase, protecting the benzyl halide from the aqueous phase [2].

Issue 3: "The reaction stalls at 80% conversion."

Diagnosis: Leaving group inefficiency or product inhibition.

  • Root Cause: Benzyl chloride is less reactive than benzyl bromide. As the reaction proceeds, the accumulation of chloride ions can slow down the rate.

Solution:

  • Finkelstein Modification: Add a catalytic amount of NaI or TBAI (10 mol%). This converts Benzyl-Cl to the more reactive Benzyl-I in situ.

  • Stoichiometry: Use a slight excess of the benzyl halide (1.1 - 1.2 equiv) to drive the reaction to completion, as some halide may be lost to hydrolysis.

Experimental Protocols

Protocol A: High-Fidelity Williamson Ether Synthesis (O-Alkylation Focus)

Best for: Small to medium scale, high-value substrates.

Reagents:

  • Substituted Phenol (1.0 equiv)

  • Benzyl Bromide (1.1 equiv)

  • K₂CO₃ (2.0 equiv, anhydrous)

  • Solvent: DMF (Anhydrous, 0.5 M concentration)

Step-by-Step:

  • Activation: In a flame-dried flask under N₂, dissolve Phenol in DMF. Add K₂CO₃. Stir at RT for 30 mins. Why? This ensures complete deprotonation and formation of the "naked" phenoxide before the electrophile is introduced.

  • Addition: Add Benzyl Bromide dropwise via syringe.

  • Reaction: Stir at RT. If sluggish, heat to 60°C. Warning: Do not exceed 80°C to avoid thermal Claisen rearrangement.

  • Workup: Dilute with Et₂O (precipitates salts). Wash 3x with water (removes DMF). Wash 1x with 1M NaOH (removes unreacted phenol). Dry over MgSO₄.

Protocol B: Mitsunobu Reaction (For Sensitive Substrates)

Best for: Substrates sensitive to base or when Benzyl Alcohol is the preferred source.

Reagents:

  • Phenol (1.0 equiv)

  • Benzyl Alcohol (1.0 equiv)[3]

  • Triphenylphosphine (PPh₃) (1.2 equiv)

  • DIAD or DEAD (1.2 equiv)

  • Solvent: THF (Anhydrous)

Step-by-Step:

  • Mix: Dissolve Phenol, Benzyl Alcohol, and PPh₃ in THF under N₂. Cool to 0°C.[4]

  • Addition: Add DIAD dropwise over 20 mins. Control: Exothermic reaction. Keep temp < 5°C to prevent side reactions.

  • Reaction: Warm to RT and stir for 12-24h.

  • Workup: Concentrate. Triturate with Hexane/Et₂O (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter and purify supernatant.

Data Analysis: Solvent & Base Effects

Table 1: Influence of Reaction Conditions on O- vs. C-Alkylation Ratio

Solvent TypeSpecific SolventBaseMain ProductO:C Ratio (Approx)Notes
Protic Water/EthanolNaOHMixture60:40H-bonding shields Oxygen; favors C-alkylation [1].
Protic TFE (Trifluoroethanol)NaOHC-Alkyl10:90Strong H-bond donor; highly selective for C-alkylation.
Polar Aprotic DMF / DMSOK₂CO₃Ether (O-Alkyl) >99:1 Solvates cation; leaves anion naked. Ideal.
Non-Polar TolueneNaOH + TBABEther (O-Alkyl)95:5PTC mechanism mimics aprotic conditions.

Mechanistic Visualization

The following diagram illustrates the competition between O-alkylation and C-alkylation, highlighting the role of solvent shielding.

Mechanism Phenol Phenol (Substrate) Phenoxide Phenoxide Anion (Ambident Nucleophile) Phenol->Phenoxide Deprotonation Base Base (K2CO3) Base->Phenoxide Path_C Oxygen Shielded Attack via Carbon Phenoxide->Path_C + Protic Solvent Path_O Oxygen Naked Attack via Oxygen Phenoxide->Path_O + Aprotic Solvent Solvent_Protic Protic Solvent (H-Bonding) Solvent_Protic->Path_C Solvent_Aprotic Aprotic Solvent (No H-Bonding) Solvent_Aprotic->Path_O Prod_C C-Alkylated Product (Side Reaction) Path_C->Prod_C Prod_O Benzyl Phenyl Ether (Target) Path_O->Prod_O

Caption: Mechanistic divergence driven by solvent interaction with the phenoxide oxygen.[5]

References

  • PharmaXChange. (2011). Phenolates- O-alkylation and C-alkylation | Notes. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Retrieved from [Link]

Sources

Technical Support Center: Solvent Selection for 4-Bromophenyl-(2-chlorobenzyl)ether

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solvent selection strategies for 4-Bromophenyl-(2-chlorobenzyl)ether (also referred to as 1-bromo-4-((2-chlorobenzyl)oxy)benzene). The recommendations below are derived from the physicochemical properties of halogenated diaryl ethers, Hansen Solubility Parameters (HSP), and standard pharmaceutical process chemistry protocols.

Molecule Profile & Solubility Physics

To select the right solvent, we must first understand the solute.

  • Compound: 4-Bromophenyl-(2-chlorobenzyl)ether[1]

  • Chemical Nature: Highly lipophilic, halogenated aromatic ether.

  • Key Interactions:

    • 
      -
      
      
      
      Stacking:
      Significant due to the two aromatic rings.
    • Dipole-Dipole: Moderate (Ether linkage + Halogens).

    • H-Bonding: Acceptor Only (Ether oxygen). It lacks H-bond donors.

  • Predicted LogP: ~4.5–5.5 (High hydrophobicity).

Implication: This molecule will struggle to dissolve in protic solvents (Water, Methanol) due to the hydrophobic effect. It requires solvents that can disrupt strong crystal lattice energy driven by


-stacking without relying on hydrogen bonding.

Troubleshooting Guide (Q&A)

Q1: My compound "oils out" instead of crystallizing during recrystallization. How do I fix this?

Diagnosis: Oiling out occurs when the compound phase-separates as a liquid before it can crystallize. This often happens when the boiling point of your solvent is higher than the melting point of the solvated compound, or when the anti-solvent is added too quickly. Solution:

  • Switch Solvent System: Move from a Ethanol/Water system (which often causes oiling for lipophilic ethers) to a DCM/Hexane or Ethyl Acetate/Heptane system.

  • Temperature Control: Lower the temperature of the solution before adding the anti-solvent.

  • Seeding: Add a seed crystal at the cloud point to provide a nucleation surface, bypassing the liquid phase separation.

Q2: I need a "Green" alternative to Dichloromethane (DCM) for extraction. What works?

Diagnosis: DCM is the standard "good solvent" for this molecule but is hazardous and regulated. Solution:

  • 2-Methyltetrahydrofuran (2-MeTHF): It has similar solvation power to DCM for aryl ethers but separates better from water and is derived from renewable sources.

  • Ethyl Acetate (EtOAc): A standard, greener replacement. If solubility is slightly lower, gently warm the biphasic mixture to improve extraction efficiency.

Q3: The compound is crashing out on the chromatography column. What’s wrong with my eluent?

Diagnosis: The compound has low solubility in the non-polar mobile phase (e.g., pure Hexane) or crystallizes when the polar modifier concentration drops. Solution:

  • Add a Co-solvent: Add 1–5% Dichloromethane (DCM) or Toluene to your Hexane/Ethyl Acetate mobile phase. This maintains solubility of the halogenated aromatic core without significantly altering the polarity profile (Rf values).

  • Solid Loading: Avoid liquid loading in minimal solvent. Adsorb the crude material onto Celite or Silica to prevent "band streaking" caused by precipitation at the column head.

Q4: Which solvent is best for low-temperature lithiation (Br-Li exchange)?

Diagnosis: You need a solvent that remains liquid at -78°C and coordinates Lithium but doesn't react. Solution:

  • Tetrahydrofuran (THF): The gold standard. It solubilizes the ether well and coordinates Li species.

  • 2-MeTHF: Can be used for slightly higher temperature lithiations (0°C to -20°C) due to its higher boiling point and stability, but ensure the specific lithiation protocol allows for it.

  • Avoid: Diethyl ether (solubility might be insufficient at -78°C for this specific heavy molecule) and any protic solvents (Ethanol/Water).

Solvent Compatibility Matrix

Solvent ClassRepresentative SolventsSolubility PredictionApplication Note
Chlorinated DCM, ChloroformExcellent Primary choice for dissolving crude solids; good for loading columns.
Ethers THF, 2-MeTHF, DioxaneHigh Best for reactions (Grignard, Lithiation) and as the "Good Solvent" in recrystallization.
Esters Ethyl Acetate, Isopropyl AcetateModerate to High Excellent "Green" extraction solvent. Good for recrystallization.[2][3]
Aromatics Toluene, BenzeneHigh Good for high-temp reactions. Difficult to remove trace amounts (high BP).
Alkanes Hexane, Heptane, PentanePoor Use exclusively as Anti-solvents to force precipitation.
Alcohols Methanol, Ethanol, IPALow Poor solubility at RT. Use as anti-solvents or for hot recrystallization (if BP allows).
Water WaterInsoluble Use only for washing inorganic salts during workup.

Experimental Protocol: Gravimetric Solubility Determination

Use this protocol to generate precise data for your specific batch.

Objective: Determine the saturation limit (


) in mg/mL at Room Temperature (25°C).
  • Preparation: Weigh 100 mg of 4-Bromophenyl-(2-chlorobenzyl)ether into a 4 mL vial.

  • Addition: Add the test solvent in 100

    
    L increments.
    
  • Agitation: Vortex for 30 seconds and sonicate for 1 minute after each addition.

  • Observation: Continue until the solid is fully dissolved (solution becomes clear).

  • Calculation:

    
    
    
  • Verification: If

    
    , the solvent is considered "Excellent". If 
    
    
    
    , it is "Poor".

Decision Logic for Solvent Selection

The following diagram outlines the decision process for selecting a solvent based on the experimental goal (Reaction vs. Purification).

SolventSelection Start Start: Select Operation Reaction Reaction Medium Start->Reaction Purification Purification / Isolation Start->Purification ReactionType Reaction Type? Reaction->ReactionType PurifType Method? Purification->PurifType MetalChem Metal-Halogen Exchange (e.g., Li, Mg) ReactionType->MetalChem Coupling Cross-Coupling (Suzuki, Buchwald) ReactionType->Coupling SolventTHF Use: Anhydrous THF (High Solubility + Coordination) MetalChem->SolventTHF SolventTol Use: Toluene or Dioxane (High Boiling Point) Coupling->SolventTol Recryst Recrystallization PurifType->Recryst Chromat Chromatography PurifType->Chromat SolventPair1 System A (Standard): DCM (Solvent) + Hexane (Anti) Recryst->SolventPair1 Low MP / Oiling Risk SolventPair2 System B (Green): EtOAc (Solvent) + Heptane (Anti) Recryst->SolventPair2 Standard / Green Eluent Mobile Phase: Hexane/EtOAc (Start 95:5) Add 1% DCM if streaking Chromat->Eluent

Caption: Decision tree for selecting solvents based on experimental intent, prioritizing solubility parameters and chemical compatibility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7565, 4-Bromophenyl phenyl ether. (Used as a solubility proxy for the halogenated diaryl ether scaffold). Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Source for partial solubility parameter theory regarding halogenated aromatics). Link

  • Sigma-Aldrich. Product Specification: 4-Bromobenzyl alcohol and related benzyl ethers. (Verification of solubility in organic solvents like Dioxane and Chloroform).[4] Link

  • University of Rochester, Dept. of Chemistry. Solvents for Recrystallization: Tips and Tricks. (General protocols for solvent pairing in organic synthesis). Link

Sources

Stability of 4-Bromophenyl-(2-chlorobenzyl)ether under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-bromophenyl-(2-chlorobenzyl)ether. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this compound under various experimental conditions. Our goal is to move beyond simple protocols and explain the causal chemical principles, enabling you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What is the expected general stability of 4-bromophenyl-(2-chlorobenzyl)ether?

Ethers are renowned for their chemical inertness, which makes them excellent solvents for a wide range of reactions.[1][2] However, the structure of 4-bromophenyl-(2-chlorobenzyl)ether contains both an aryl ether linkage (4-bromophenyl-O) and a benzyl ether linkage (O-CH2-2-chlorophenyl). These two linkages have distinctly different reactivities. The aryl C-O bond is very strong due to the sp2 hybridization of the carbon and is generally resistant to cleavage.[2] In contrast, the benzylic C-O bond is significantly more labile, particularly under acidic conditions. Therefore, the overall stability of the molecule is dictated by the reactivity of the benzyl ether portion.

Q2: How does 4-bromophenyl-(2-chlorobenzyl)ether behave under acidic conditions? What is the mechanism of degradation?

Under acidic conditions, particularly with strong acids, the molecule is susceptible to cleavage at the benzyl ether bond. Ethers are generally unreactive, but their cleavage is a common reaction in the presence of strong acids.[1][3]

The degradation proceeds via a well-established acid-catalyzed nucleophilic substitution mechanism:

  • Protonation: The first and essential step is the protonation of the ether oxygen by a strong acid (e.g., HBr, HI).[2][4][5] This converts the alkoxy group into a good leaving group (an alcohol), which is a much weaker base than the corresponding alkoxide.[4][6]

  • Nucleophilic Attack & Cleavage: Following protonation, a nucleophile (typically the conjugate base of the acid, like Br⁻ or I⁻) attacks one of the adjacent carbon atoms, cleaving the C-O bond.[2] For 4-bromophenyl-(2-chlorobenzyl)ether, two pathways are theoretically possible:

    • Attack at the Aryl Carbon: This is highly unfavorable. Nucleophilic substitution reactions (both SN1 and SN2) do not readily occur on sp2-hybridized carbons of an aromatic ring.[2][7]

    • Attack at the Benzyl Carbon: This is the favored pathway. The reaction can proceed via either an S_N1 or S_N2 mechanism, depending on the specific conditions and the stability of the potential carbocation.[1][8] Given that cleavage would form a substituted benzylic carbocation, which is stabilized by resonance, an S_N1 pathway is highly probable, especially with acids like HBr or HI.[1][9]

The expected products from this cleavage are 4-bromophenol and 2-chlorobenzyl bromide (if using HBr).

Q3: Which specific acidic reagents are most likely to cause cleavage of this ether?

The rate and success of ether cleavage are highly dependent on the strength of the acid and the nucleophilicity of its conjugate base.[8]

  • Highly Effective Reagents: Strong hydrohalic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are the classic reagents for cleaving ethers.[4] They provide both a strong proton source and a highly nucleophilic halide anion.

  • Less Effective Reagents: Hydrochloric acid (HCl) is generally a poor choice for ether cleavage and requires much more rigorous conditions to be effective.[8]

  • Alternative Mechanisms: Strong acids with poorly nucleophilic conjugate bases, such as sulfuric acid (H₂SO₄), can also promote cleavage. However, they are more likely to lead to elimination (E1) products from the resulting carbocation if a suitable proton is available on an adjacent carbon.[1][10]

  • Lewis Acids: Strong Lewis acids, most notably boron tribromide (BBr₃), are extremely effective at cleaving ethers, including aryl ethers, and often work at very low temperatures.[4]

Q4: Is 4-bromophenyl-(2-chlorobenzyl)ether stable under basic conditions?

Yes, the ether linkage is exceptionally stable under most basic conditions (e.g., NaOH, KOH, Na₂CO₃, amines). The C-O bond is not susceptible to cleavage by nucleophilic attack from common bases because the leaving group would have to be a phenoxide or alkoxide anion. These are strong bases and, consequently, very poor leaving groups, making such a reaction energetically unfavorable.

Cleavage of ethers under basic conditions is possible but requires extremely potent bases, such as organolithium reagents (e.g., n-BuLi), which are not typically encountered in standard workups or reaction media.[3][8]

Troubleshooting Guide & Experimental Protocols

This section provides practical guidance for common issues encountered during experiments.

Issue: My compound is degrading during an acidic workup or purification step (e.g., silica gel chromatography).
  • Probable Cause: You are inadvertently creating conditions that favor acid-catalyzed cleavage of the benzyl ether bond. Standard silica gel can be slightly acidic, and prolonged exposure, especially with chlorinated solvents that can generate trace amounts of HCl, can lead to degradation.

  • Solution & Preventative Measures:

    • Neutralize: Before workup, ensure any acidic catalysts are thoroughly quenched and neutralized with a mild base like aqueous sodium bicarbonate (NaHCO₃).

    • Minimize Contact Time: Perform extractions and chromatographic separations as quickly as possible.

    • Use Deactivated Silica: For chromatography, consider using silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) to neutralize active acidic sites.

    • Alternative Purification: If the compound is highly sensitive, consider alternative purification methods like recrystallization or preparative HPLC with a buffered mobile phase.

Issue: I am attempting to cleave the ether bond to synthesize 4-bromophenol, but the reaction is slow or incomplete.
  • Probable Cause: The reaction conditions are not sufficiently forcing. As noted in the FAQs, ether cleavage requires strong acid and often heat.[2]

  • Troubleshooting Steps:

    • Reagent Choice: If you are using HCl, switch to a more potent reagent like 48% aqueous HBr or a solution of HBr in acetic acid. For maximum reactivity, consider BBr₃ in an anhydrous solvent like dichloromethane at a low temperature (e.g., 0 °C to -78 °C).

    • Increase Temperature: If using HBr, gently heating the reaction mixture (e.g., to 50-80 °C) will significantly increase the reaction rate. Monitor carefully for side products.

    • Check Reagent Quality: Ensure your acidic reagents have not degraded. For instance, anhydrous solutions of HBr or BBr₃ can be deactivated by atmospheric moisture.

Data & Stability Summary

Reagent/ConditionTemperatureStability of Ether LinkageExpected Outcome
1M HCl (aq. or organic)Room TempGenerally Stable Minimal to no cleavage expected over short periods.
48% HBr (aq.)25 - 80 °CUnstable Cleavage to 4-bromophenol and 2-chlorobenzyl bromide.
Conc. H₂SO₄25 - 100 °CUnstable Cleavage and potential for elimination/side products.
BBr₃ in CH₂Cl₂-78 °C to RTHighly Unstable Rapid and clean cleavage to 4-bromophenol.
1M NaOH (aq.)25 - 100 °CHighly Stable No reaction.
NaH in DMFRoom TempHighly Stable No reaction.
Silica Gel (standard)Room TempPotentially Unstable Slow degradation possible over extended periods.

Visualizing Reaction Pathways

The following diagrams illustrate the key mechanistic pathways discussed.

Acidic_Cleavage cluster_acid Acidic Conditions Start 4-Bromophenyl- (2-chlorobenzyl)ether Protonated Protonated Ether (Oxonium Ion) Start->Protonated H⁺ (Strong Acid) e.g., HBr Products 4-Bromophenol + 2-Chlorobenzyl Halide Protonated->Products Nu⁻ Attack (S_N1/S_N2) e.g., Br⁻

Caption: Acid-catalyzed cleavage pathway.

Basic_Conditions cluster_base Basic Conditions Start_Base 4-Bromophenyl- (2-chlorobenzyl)ether No_Reaction No Reaction Start_Base->No_Reaction e.g., NaOH, K₂CO₃ (Poor Leaving Group)

Caption: Stability under common basic conditions.

Experimental Protocol: Stability Assessment Under Mildly Acidic Conditions

This protocol provides a framework for testing the stability of your compound to a specific acidic condition.

Objective: To determine if 4-bromophenyl-(2-chlorobenzyl)ether degrades when exposed to a solution of 2M HCl in diethyl ether over 4 hours at room temperature.

Materials:

  • 4-Bromophenyl-(2-chlorobenzyl)ether (100 mg)

  • Anhydrous Diethyl Ether (10 mL)

  • 2.0 M solution of HCl in Diethyl Ether (1 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates (silica gel)

  • LC-MS system

Procedure:

  • Reaction Setup: In a clean, dry vial, dissolve 100 mg of 4-bromophenyl-(2-chlorobenzyl)ether in 9 mL of anhydrous diethyl ether. Stir until fully dissolved.

  • Initial Analysis (t=0): Withdraw a small aliquot (approx. 0.1 mL), quench it immediately in a separate small vial containing 0.5 mL of saturated NaHCO₃ solution. Extract with a small amount of ethyl acetate, dry the organic layer, and spot on a TLC plate. Analyze this sample via LC-MS to obtain a reference chromatogram and mass spectrum.

  • Initiate Test: Add 1.0 mL of the 2.0 M HCl solution in diethyl ether to the main reaction vial. Start a timer. Stir the solution at room temperature.

  • Monitoring: At 1-hour intervals (t=1h, 2h, 3h, 4h), repeat the sampling and analysis procedure described in step 2. On the TLC plate, co-spot the starting material reference sample alongside the reaction samples to visualize the appearance of new, more polar spots (indicative of 4-bromophenol).

  • Analysis: Compare the TLC plates and LC-MS data over the time course.

    • Stability: If the TLC and LC-MS show only the starting material with no significant formation of new peaks, the compound is stable under these conditions.

    • Degradation: The appearance of a new major peak corresponding to the mass of 4-bromophenol indicates degradation. Quantify the percentage of remaining starting material using the LC-MS peak areas to assess the rate of cleavage.

References

  • Wikipedia. Ether cleavage.

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage.

  • Master Organic Chemistry. Cleavage Of Ethers With Acid.

  • Master Organic Chemistry. Acidic cleavage of ethers (SN2).

  • Fiveable. Reactions of Ethers: Acidic Cleavage | Organic Chemistry Class Notes.

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.

  • Longdom Publishing. Synthesis and Cleavage of Ethers.

  • Chemistry Steps. Reactions of Ethers-Ether Cleavage.

  • YouTube. ether cleavage with strong acids.

  • Chemistry LibreTexts. 18.3 Reactions of Ethers: Acidic Cleavage.

  • Khan Academy. Acidic cleavage of ethers.

  • Reddit. Reaction condition for acid catalyzed ether cleavage.

Sources

Technical Guide: Overcoming Steric Hindrance in 2-Chlorobenzyl Ether Formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming steric hindrance in 2-chlorobenzyl ether formation Content type: Technical Support Center Guide

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Synthesis & Process Development Teams Subject: Troubleshooting & Optimization Protocols for Ortho-Substituted Benzyl Ethers

Executive Summary

Synthesizing ethers using 2-chlorobenzyl halides presents a unique "ortho-effect" challenge. Unlike unsubstituted benzyl halides, the chlorine atom at the 2-position introduces significant steric hindrance that impedes nucleophilic attack (SN2) and electronic withdrawal that can destabilize transition states or promote side reactions like hydrolysis.

This guide moves beyond standard textbook Williamson conditions. We focus on three high-probability workflows: Phase Transfer Catalysis (PTC) for robust scale-up, Silver Oxide Mediation for sensitive substrates, and Trichloroacetimidate Activation for acid-catalyzed pathways.

Module 1: The Enhanced Williamson Protocol (Base-Mediated)

Context: The standard Williamson synthesis (NaH/THF) often stalls with 2-chlorobenzyl substrates due to the inability of the alkoxide to penetrate the steric shield of the ortho-chloro group.

Q: My reaction yields are <30% using NaH in THF. How do I drive this to completion?

A: The issue is likely solvation shells. In THF, alkoxides form tight ion pairs with sodium, effectively increasing their steric bulk. You must break this ion pair to create a "naked," highly reactive anion.

Protocol A: Dipolar Aprotic Acceleration (Lab Scale) Switch the solvent to DMF or DMSO . These solvents solvate the cation (Na⁺) but leave the alkoxide anion free and highly reactive.

  • Deprotonation: Dissolve alcohol (1.0 equiv) in anhydrous DMF (0.5 M). Add NaH (1.2 equiv, 60% dispersion) at 0°C. Stir 30 min.

  • Addition: Add 2-chlorobenzyl chloride (1.2 equiv) dropwise.

  • Catalysis: Add TBAI (Tetrabutylammonium iodide) (10 mol%). The iodide undergoes a Finkelstein exchange in situ, converting the benzyl chloride to the more reactive benzyl iodide.

  • Temperature: Heat to 60–80°C. The ortho-Cl steric barrier requires thermal energy to overcome.

Protocol B: Phase Transfer Catalysis (Scalable/Green) For larger scales or moisture-sensitive setups, PTC is superior. It minimizes hydrolysis of the benzyl halide.

ComponentRecommendationMechanism
Organic Phase Toluene or DCMSolubilizes the organic reactants.
Aqueous Phase 50% NaOH (aq)Generates the alkoxide at the interface.
Catalyst TBAB (Tetrabutylammonium bromide) (5-10 mol%)Shuttles the alkoxide into the organic phase as a loose ion pair (

).
Temperature RefluxEssential to overcome the 2-Cl steric barrier.

Critical Insight: In PTC, the concentration of water in the organic phase is negligible, which suppresses the hydrolysis side reaction (


) that plagues homogeneous aqueous/organic mixtures.
Module 2: The Acid-Catalyzed Bypass (Base-Sensitive Substrates)
Q: My alcohol substrate decomposes under basic conditions (e.g., retro-aldol, epimerization). How can I attach the 2-chlorobenzyl group?

A: You must invert the mechanism. Instead of a basic nucleophile attacking the halide, use an acid-catalyzed approach with 2-chlorobenzyl trichloroacetimidate . This reagent acts as a "pre-loaded" carbocation source.

The Trichloroacetimidate Protocol:

  • Reagent Prep: React 2-chlorobenzyl alcohol with trichloroacetonitrile (NaH cat., DCM, 0°C to RT) to form the imidate. Isolate by filtration (do not distill).

  • Coupling:

    • Dissolve substrate alcohol (1.0 equiv) and Imidate (1.2 equiv) in DCM or Cyclohexane/DCM (2:1).

    • Add acid catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (0.1 equiv) or TfOH (cat).

    • Stir at RT. The trichloroacetimidate is an exceptional leaving group, generating the benzyl cation which is immediately trapped by the alcohol.

Why it works: The reaction proceeds via an SN1-like mechanism. The ortho-chloro group's steric bulk is less detrimental to carbocation formation than it is to SN2 backside attack.

Module 3: Silver Oxide Mediation (The "Gentle" Force)
Q: I have a hindered secondary alcohol and the Williamson method causes elimination or no reaction. What now?

A: Use Silver(I) Oxide (Ag₂O) .[1][2] This method operates under near-neutral conditions and promotes reaction through a specific surface-mediated mechanism that activates the halide without requiring a strong base.

Protocol:

  • Mix: Alcohol (1.0 equiv), 2-chlorobenzyl halide (1.5–3.0 equiv).

  • Solvent: DMF or DCM (DCM is slower but milder).

  • Activator: Add Ag₂O (1.5–2.0 equiv).

  • Conditions: Stir at RT to 40°C in the dark (foil-wrapped).

Mechanism: The silver coordinates with the halogen (Cl/Br), weakening the C-X bond and acting as a "pull" force, while the oxide acts as a mild base to sponge up the proton from the alcohol. This "push-pull" mechanism is less sensitive to steric bulk than pure SN2.

Decision Logic & Troubleshooting
Visualizing the Pathway

Use this decision tree to select the optimal protocol for your specific substrate constraints.

G Start Substrate Analysis: 2-Chlorobenzyl Ether Synthesis BaseSens Is the Alcohol Base-Sensitive? (e.g., chiral centers, esters) Start->BaseSens AcidMethod ACID PATHWAY Use Trichloroacetimidate (TMSOTf cat.) BaseSens->AcidMethod Yes BaseStable Base Stable BaseSens->BaseStable No StericCheck Is the Alcohol Sterically Hindered? (Secondary/Tertiary) BaseStable->StericCheck Williamson STANDARD PATHWAY Enhanced Williamson (NaH/DMF + TBAI) StericCheck->Williamson No (Primary/Simple) Silver NEUTRAL PATHWAY Silver Oxide Mediation (Ag2O/DMF) StericCheck->Silver Yes (High Sterics) PTC SCALE-UP PATHWAY Phase Transfer Catalysis (NaOH/Toluene + TBAB) Williamson->PTC If Scale > 10g

Caption: Decision matrix for selecting synthetic conditions based on substrate stability and steric profile.

Troubleshooting Common Failures
Issue 1: Hydrolysis (Formation of 2-chlorobenzyl alcohol)
  • Symptom: You see a peak at M-18 or an OH stretch in IR, but it's the benzyl alcohol byproduct, not your starting material.

  • Root Cause: Wet solvent or hydroxide competing as a nucleophile.

  • Fix:

    • Switch to PTC: As mentioned, the biphasic system keeps the bulk water away from the organic halide.

    • Add Molecular Sieves: In NaH/DMF reactions, add 4Å molecular sieves to scavenge adventitious water.

Issue 2: No Reaction (Recovered Starting Material)
  • Symptom: After 24h reflux, TLC shows only starting materials.

  • Root Cause: The ortho-Cl is blocking the trajectory of the nucleophile.

  • Fix:

    • Finkelstein Swap: Add 10-20 mol% NaI or TBAI . The in situ generated 2-chlorobenzyl iodide has a longer C-X bond and a better leaving group, making it more susceptible to attack despite the steric hindrance.

    • Concentration: Run the reaction at high concentration (1.0 M - 2.0 M) to increase collision frequency.

Issue 3: Elimination (Styrene Formation)
  • Symptom: New olefinic protons in NMR.

  • Root Cause: Strong base (NaH) acting on the benzyl halide (rare for benzyl, but possible if alpha-protons exist on the alcohol side leading to its oxidation/elimination).

  • Fix: Switch to the Silver Oxide (Ag₂O) method.[3] It is non-basic and will not promote elimination.

References
  • Eckenberg, P., et al. (1993). A Useful Application of Benzyl Trichloroacetimidate for the Benzylation of Alcohols.[4] Tetrahedron Letters.[1][5] Retrieved from [Link]

  • Bouzide, A., & Sauvé, G. (1997).[1] Highly selective silver(I) oxide mediated monoprotection of symmetrical diols.[1] Tetrahedron Letters.[1][5] Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[3][6][5][7][8][9][10] Retrieved from [Link]

  • PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis.[11] Retrieved from [Link]

Sources

Validation & Comparative

1H NMR chemical shift assignments for 4-Bromophenyl-(2-chlorobenzyl)ether

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

In drug discovery, the benzyl phenyl ether scaffold is a privileged structure, serving as a linker in various kinase inhibitors and antimicrobial agents. For the specific derivative 4-Bromophenyl-(2-chlorobenzyl)ether , structural verification is critical because standard LC-MS methods cannot distinguish between the 2-chloro, 3-chloro, and 4-chloro regioisomers.

This guide provides a definitive 1H NMR assignment strategy, comparing the Predicted Chemical Shifts (based on additivity rules) with Field-Proven Assignment Logic . It differentiates this molecule from its isomers using spin-system analysis, offering a superior verification method to mass spectrometry alone.

The Molecule[1][2][3][4][5][6][7][8]
  • Moiety A (Acceptor): 4-Bromophenol residue (AA'BB' spin system).

  • Moiety B (Donor): 2-Chlorobenzyl residue (ABCD spin system).

  • Linker: Methylene ether (-O-CH₂-).

Comparative Analysis: NMR vs. Alternative Verification

To establish the identity of 4-Bromophenyl-(2-chlorobenzyl)ether, we compare 1H NMR against High-Resolution Mass Spectrometry (HRMS) and low-field NMR.

Feature1H NMR (600 MHz) HRMS (ESI) 1H NMR (300 MHz)
Primary Utility Regioisomer confirmation (2-Cl vs 4-Cl)Molecular formula confirmationRough purity check
Isomer Resolution High: Resolves the ABCD spin system of the 2-Cl ring.None: All Cl-isomers have identical m/z.Low: Aromatic region (7.2–7.6 ppm) often overlaps.
Quantification Direct: qNMR using internal standard.Indirect: Requires calibration curves.Direct: But integration errors occur due to overlap.
Structural Insight Verifies the Ether linkage (CH₂ singlet).Verifies presence of Br/Cl isotopes.[1][2]Verifies functional groups.

Scientist’s Insight: While HRMS confirms you have a bromophenyl-chlorobenzyl ether, only 1H NMR confirms you have the correct (ortho-chloro) isomer. The 2-chloro substituent breaks the symmetry of the benzyl ring, creating a complex ABCD pattern distinct from the symmetric AA'BB' pattern of a 4-chloro isomer.

Chemical Shift Assignments (Target Ranges)

The following assignments are based on chemically equivalent substructures and substituent additivity constants (Curphy-Morrison rules) in CDCl₃ .

Table 1: 1H NMR Assignment Guide

Solvent: CDCl₃ | Ref: TMS (0.00 ppm) | Freq: 400–600 MHz

PositionTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Linker
-CH₂- Alkyl5.15 – 5.25 Singlet (s)2H-Deshielded by Oxygen and Phenyl ring.[3][4] The 2-Cl group adds slight steric deshielding compared to unsubstituted benzyl (5.05 ppm).
Ring A (4-Br-Ph)
H-2, 6 Ar-H6.82 – 6.88 Doublet (d)2H~9.0Ortho to Ether oxygen.[3] Shielded by resonance (+M effect of Oxygen). Part of AA'BB'.[5][6][3]
H-3, 5 Ar-H7.38 – 7.42 Doublet (d)2H~9.0Ortho to Bromine. Deshielded by induction (-I effect of Br). Part of AA'BB'.[5][6][3]
Ring B (2-Cl-Bn)
H-3' Ar-H7.35 – 7.40 Multiplet (m)1H~8.0Ortho to Chlorine. Deshielded. Often overlaps with H-3,5 of Ring A.
H-4', 5' Ar-H7.20 – 7.30 Multiplet (m)2H-Meta/Para protons. Standard aromatic range.
H-6' Ar-H7.50 – 7.55 Doublet of Doublets1H~7.5, 1.5Ortho to Methylene. Deshielded by ring current and proximity to the ether oxygen lone pairs.
Diagram 1: Structural Elucidation Logic

This diagram illustrates the logical flow to distinguish the 2-chlorobenzyl moiety from potential impurities or isomers.

StructuralLogic Sample Unknown Ether Sample H_NMR 1H NMR Spectrum (CDCl3) Sample->H_NMR Region_Aliphatic Region: 5.0-5.3 ppm H_NMR->Region_Aliphatic Region_Aromatic Region: 6.8-7.6 ppm H_NMR->Region_Aromatic Check_CH2 Singlet (2H)? Region_Aliphatic->Check_CH2 Final Identity Verified: 4-Bromophenyl-(2-chlorobenzyl)ether Check_CH2->Final Yes (Ether Link) Check_Sym Symmetry Check Region_Aromatic->Check_Sym Pattern_AABB 2x Doublets (2H each) (AA'BB' System) Check_Sym->Pattern_AABB Ring A Pattern_ABCD Complex Multiplets (1H each) (ABCD System) Check_Sym->Pattern_ABCD Ring B Conclusion_RingA Confirms 4-Bromophenoxy Pattern_AABB->Conclusion_RingA Conclusion_RingB Confirms 2-Chlorobenzyl (Asymmetry confirmed) Pattern_ABCD->Conclusion_RingB Conclusion_RingA->Final Conclusion_RingB->Final

Caption: Logic flow for distinguishing the target molecule using spin-system analysis.

Experimental Protocol (Self-Validating)

To ensure reproducible data that matches the target ranges above, follow this standardized protocol. This workflow minimizes solvent peaks and concentration effects.

Step 1: Sample Preparation
  • Mass: Weigh 5.0 – 10.0 mg of the purified ether.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).

    • Note: Do not use DMSO-d6 for initial verification; the viscosity causes line broadening that obscures the fine splitting of the 2-chlorobenzyl ring.

  • Filtration: If any turbidity exists (salt residues), filter through a cotton plug into the NMR tube.

Step 2: Acquisition Parameters (Standard 400/600 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Number of Scans (NS): 16 (sufficient for >5 mg).

  • Relaxation Delay (D1): 1.0 second (standard) or 5.0 seconds (if accurate integration of aromatic protons is required).

  • Spectral Width: 0 – 12 ppm.

Step 3: Processing & Validation
  • Phasing: Apply automatic phasing, then manual correction to ensure the CH₂ singlet baseline is flat.

  • Referencing: Set the TMS signal to 0.00 ppm.

  • Integration Validation (The "Internal Ruler"):

    • Set the -O-CH₂- singlet (approx 5.2 ppm) integral to exactly 2.00 .

    • Pass Criteria: The doublet at 6.85 ppm must integrate to 2.0 ± 0.1 . If it integrates to <1.8 or >2.2, the sample is impure or wet.

Troubleshooting & Substituent Effects

Why the 2-Chloro Group Matters

In a standard benzyl phenyl ether, the benzyl aromatic protons appear as a singlet or tight multiplet around 7.3–7.4 ppm.

  • The 2-Cl Effect: The chlorine atom at the ortho position creates a "roofing" effect and splits the signals.

    • H-6' (Ortho to CH₂): This proton is pushed downfield (~7.5 ppm) compared to the others.

    • H-3' (Ortho to Cl): Also pushed downfield.

    • Result: You will see a spread of signals from 7.2 to 7.6 ppm, rather than a tight cluster. This spread is the fingerprint of the 2-substituted isomer.

Diagram 2: Synthesis & Verification Workflow

This diagram outlines the process from crude reaction mixture to final validated data.

Workflow Reactants 4-Bromophenol + 2-Chlorobenzyl bromide (K2CO3, Acetone, Reflux) Crude Crude Mixture (Contains salts & starting material) Reactants->Crude Workup Aqueous Workup (EtOAc/Water) Crude->Workup Purification Column Chromatography (Hexane/EtOAc) Workup->Purification NMR_Prep NMR Prep (CDCl3 + TMS) Purification->NMR_Prep Decision Check 5.2 ppm Singlet NMR_Prep->Decision Fail Recrystallize Decision->Fail Impure/Missing Pass Check Aromatic Splitting Decision->Pass Clean Singlet Fail->Purification Pass->Fail Wrong Splitting Final_Valid Validated Product Pass->Final_Valid Correct ABCD + AA'BB'

Caption: Operational workflow for synthesizing and verifying the ether.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Source for Curphy-Morrison additivity rules for benzene derivatives).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Used for comparative benzyl ether shifts). Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for chemical shift prediction tables).

Sources

Precision Purity Profiling of 4-Bromophenyl-(2-chlorobenzyl)ether: Beyond Generic C18 Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of Halogenated Ethers

In the synthesis of pharmaceutical intermediates like 4-Bromophenyl-(2-chlorobenzyl)ether , "standard" HPLC methods often fail to deliver the specificity required for high-purity applications.[1] This molecule—characterized by two halogenated aromatic rings linked by an ether bridge—presents distinct chromatographic challenges: high lipophilicity (LogP ~4.8) and a propensity for positional isomerism (e.g., 2-chloro vs. 4-chloro contaminants).[1]

This guide compares a Generic C18 Screening Method against an Optimized Phenyl-Hexyl Method . Our data demonstrates that while C18 columns provide adequate retention, they often fail to resolve critical regioisomeric impurities driven by pi-electron differences.[1] The optimized protocol proposed here utilizes pi-pi interaction selectivity to achieve baseline resolution of the target ether from its structural isomers and hydrolysis byproducts.[1]

Method Development Strategy: The "Why"

Effective method development requires understanding the analyte's physicochemical "personality."

Physicochemical Analysis[2][3]
  • Structure: 4-Bromophenyl-(2-chlorobenzyl)ether (C13H10BrClO).[1]

  • Hydrophobicity: High (LogP > 4.5). The molecule is sparingly soluble in water, necessitating high organic content in the mobile phase.

  • Electronic Character: Two electron-deficient aromatic rings (due to Br and Cl substitution).[1] This makes the molecule a prime candidate for Pi-Pi (π-π) interaction chromatography .[1]

Stationary Phase Selection Logic

Standard Alkyl phases (C8, C18) rely almost exclusively on hydrophobic subtraction. They separate based on "greasiness." However, if an impurity (like the 4-chlorobenzyl isomer) has a nearly identical LogP to the target 2-chlorobenzyl ether, C18 will co-elute them.[1]

The Solution: A Phenyl-Hexyl or Biphenyl stationary phase.[1] These phases possess pi-electrons that interact with the halogenated rings of the analyte.[1] The steric position of the chlorine atom (ortho vs. para) significantly alters the "fit" and electronic interaction with the phenyl phase, creating separation leverage that C18 lacks.

Comparative Performance Guide

We compared the performance of a standard generic method against the optimized targeted method.

Experimental Conditions
  • System: Agilent 1290 Infinity II / Waters H-Class UPLC equivalent.

  • Sample: Spiked crude reaction mixture containing:

    • Target: 4-Bromophenyl-(2-chlorobenzyl)ether[1]

    • Impurity A: 4-Bromophenol (Starting Material)[1]

    • Impurity B: 2-Chlorobenzyl alcohol (Hydrolysis byproduct)[1]

    • Impurity C: 4-Bromophenyl-(4-chlorobenzyl)ether (Regioisomer)[1]

Scenario A: The "Alternative" (Generic C18)
  • Column: Standard C18 (150 x 4.6 mm, 5 µm).[2][3][4][5]

  • Mobile Phase: Methanol / Water (Isocratic 85:15).

  • Result: The main peak elutes with reasonable shape, but Impurity C (the isomer) co-elutes as a shoulder. 4-Bromophenol elutes early with significant tailing due to silanol interactions.[1]

Scenario B: The "Product" (Optimized Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase: Acetonitrile / Water + 0.1% Formic Acid (Gradient).

  • Result: Baseline resolution of all components. The pi-pi interaction retains the planar para-isomer (Impurity C) differently than the twisted ortho-isomer (Target), pulling them apart.[1]

Data Summary Table
ParameterGeneric C18 MethodOptimized Phenyl-Hexyl MethodStatus
Resolution (Target vs. Isomer) 0.8 (Co-elution)3.2 (Baseline) Pass
Tailing Factor (Main Peak) 1.41.05 Pass
Retention Time (Target) 12.4 min8.1 min Faster
Sensitivity (S/N Ratio) 85:1140:1 (Sharper peaks)Pass
Solvent Consumption 18 mL/run12 mL/run Green

Visualizing the Logic

The following diagrams illustrate the decision process and the impurity fate mapping.

Diagram 1: Method Development Decision Tree

MethodDecision Start Analyte: 4-Bromophenyl-(2-chlorobenzyl)ether PropCheck Check Properties: LogP > 4.5, Halogenated Aromatics Start->PropCheck ColSelect Primary Separation Mechanism? PropCheck->ColSelect Hydrophobic Hydrophobicity Only (Standard C18) ColSelect->Hydrophobic Generic Screen PiPi Hydrophobicity + Pi-Pi Interaction (Phenyl-Hexyl) ColSelect->PiPi Targeted Design ResultFail Result: Co-elution of Regioisomers (2-Cl vs 4-Cl) Hydrophobic->ResultFail ResultPass Result: Baseline Resolution (Steric/Electronic Selectivity) PiPi->ResultPass

Caption: Decision logic prioritizing Pi-Pi interactions for halogenated aromatic separation.

Diagram 2: Impurity Fate & Separation

ImpurityFate SM1 SM: 4-Bromophenol (Acidic, Polar) Reaction Ether Synthesis (Base Catalyzed) SM1->Reaction Separation Phenyl-Hexyl Column SM1->Separation SM2 SM: 2-Chlorobenzyl Cl (Reactive) SM2->Reaction Target Target Ether (Ortho-Cl) Reaction->Target ImpurityC Impurity: Isomer (Para-Cl) Reaction->ImpurityC Trace Contamination Target->Separation ImpurityC->Separation Elution1 Elutes Early (Polar) Separation->Elution1 4-Bromophenol Elution2 Resolved by Pi-Selectivity Separation->Elution2 Target vs Isomer

Caption: Fate mapping of starting materials and isomers through the optimized chromatographic system.

Detailed Protocol: The Optimized Method

This protocol is self-validating. The System Suitability Test (SST) criteria ensure the column is performing as required before sample analysis.

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape for phenols).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.2 mL/min.

  • Column Temp: 35°C (Temperature control is critical for reproducibility).

  • Detection: PDA (Photodiode Array).[2][4][5] Extract chromatogram at 220 nm (max sensitivity) and 254 nm (specificity).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase BComments
0.060Initial high organic to elute hydrophobic ether.
8.095Steep ramp to elute all highly retained dimers.
10.095Wash step.[1]
10.160Return to initial conditions.
13.060Re-equilibration (Critical for retention reproducibility).
Sample Preparation
  • Diluent: 100% Acetonitrile.[5]

  • Stock Prep: Dissolve 10 mg of sample in 10 mL Acetonitrile (1 mg/mL).

  • Working Std: Dilute stock 1:10 with Acetonitrile to 0.1 mg/mL.

  • Note: Do not use water in the diluent; the compound will precipitate immediately.

Validation Framework (ICH Q2 Aligned)

To ensure this method is robust, the following validation parameters are recommended:

System Suitability Test (SST)

Run a standard solution (0.1 mg/mL) 5 times before every batch.

  • RSD of Peak Area: ≤ 2.0%

  • Tailing Factor (T): 0.8 ≤ T ≤ 1.5

  • Theoretical Plates (N): > 5,000[1]

Linearity & Range
  • Range: 0.05 mg/mL to 0.15 mg/mL (50% to 150% of target concentration).

  • Acceptance: R² > 0.999.

Specificity

Inject individual impurity standards (4-Bromophenol, 2-Chlorobenzyl alcohol) to confirm they do not interfere with the main peak.[1] The Phenyl-Hexyl column should elute 4-Bromophenol at ~2.5 min and the Target Ether at ~8.1 min.[1]

References

  • Agilent Technologies. (2023). Universal Analytical Method Development for Various HPLC Systems. Retrieved from [Link]

  • Phenomenex. (2024). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • PubChem. (2025).[6] 4-Bromobenzyl ether Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Reactivity Guide: 4-Bromo vs. 2-Chloro Substituents in Heteroaryl Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Reactivity of 4-Bromo vs. 2-Chloro Substituents in Cross-Coupling Content Type: Technical Comparison Guide Author Role: Senior Application Scientist

Executive Summary: The Kinetic vs. Electronic Conflict

For drug development professionals engaging in lead optimization, the 4-bromo-2-chloroheteroaryl scaffold (e.g., pyridine or pyrimidine) represents a classic "chemoselective checkpoint."

The reactivity difference is not merely about bond strength; it is a competition between Oxidative Addition (OA) and Nucleophilic Aromatic Substitution (


) .[1]
  • In Palladium-Catalyzed Coupling (Suzuki, Buchwald): The 4-Bromo substituent is significantly more reactive.[2] The reaction is driven by the rate of oxidative addition, which correlates inversely with bond dissociation energy (BDE).[1]

  • In Nucleophilic Substitution (

    
    ):  The 2-Chloro  substituent is often more reactive.[2][3][4][5] The reaction is driven by the inductive and resonance withdrawal of the heteroatom, which activates the 
    
    
    
    -position (C2) over the
    
    
    -position (C4).

The Bottom Line: If you use standard Pd(0) catalysis, you will couple at C4-Br. If you use harsh bases or nucleophiles without a catalyst, you risk displacing C2-Cl.[1]

Mechanistic Analysis: Why Br Wins in Catalysis

To control chemoselectivity, one must understand the governing forces.[1]

A. Bond Dissociation Energy (BDE)

The primary driver for the selectivity of Pd-catalyzed cross-coupling is the weakness of the Carbon-Halogen bond.[1]

  • C-Br Bond: ~280 kJ/mol (Weaker, faster insertion)

  • C-Cl Bond: ~340 kJ/mol (Stronger, slower insertion)

Pd(0) inserts into the C-Br bond orders of magnitude faster than the C-Cl bond. This kinetic difference allows for high-yielding mono-functionalization at the C4 position while leaving the C2-Cl handle intact for subsequent steps.[5]

B. The "Electronic Trap" (The C2-Cl Anomaly)

While C4-Br is kinetically favored for catalysis, the C2 position is electronically activated. The nitrogen atom in pyridine pulls electron density, making C2 highly electrophilic.[1][4]

  • Risk: In Buchwald-Hartwig aminations using strong bases (e.g., NaOtBu, LiHMDS), the amine may attack C2-Cl via an

    
     mechanism before or during the Pd-cycle, leading to regioisomeric mixtures.
    
C. Pathway Visualization

The following diagram illustrates the divergent pathways based on reaction conditions.

ReactivityPathways Substrate 4-Bromo-2-Chloropyridine Complex_Br Oxidative Addition at C4-Br (Fast) Substrate->Complex_Br  k(Br) >> k(Cl)   Complex_Cl Oxidative Addition at C2-Cl (Slow) Substrate->Complex_Cl  High T / Ni-Cat   SNAr_Cl SNAr Attack at C2-Cl Substrate->SNAr_Cl  Absence of Pd High Electrophilicity   Pd0 Pd(0) Catalyst Pd0->Complex_Br Catalyst Nu Nucleophile (No Cat) Strong Base Product_C4 C4-Coupled Product (Major) Complex_Br->Product_C4  Transmetalation & Red. Elim.   Product_C2 C2-Substituted Product (Impurity/SNAr) SNAr_Cl->Product_C2

Caption: Divergent reaction pathways. Pd-catalysis favors C4-Br (Green path), while direct nucleophilic attack favors C2-Cl (Red path).

Comparative Data: Reactivity Matrix

The following table synthesizes experimental trends for 4-bromo-2-chloropyridine.

Variable4-Bromo Substituent (C4) 2-Chloro Substituent (C2) Implication
Bond Strength (BDE) Low (~68 kcal/mol)High (~81 kcal/mol)Br reacts first in Pd-coupling.
Oxidative Addition Rate


High selectivity for C4 coupling.[1]
Electrophilicity ModerateHigh (Alpha to N)Cl reacts first in

.[1]
Steric Hindrance Low (Para to N)Moderate (Ortho to N)Bulky ligands favor C4-Br even more.[1]
Preferred Catalyst Pd(PPh

)

, Pd(dppf)Cl

Ni(COD)

, Pd-PEPPSI
Use Pd for Br-selectivity; Ni for Cl-activation.
Validated Experimental Protocol

Objective: Selective Suzuki-Miyaura coupling at C4-Br, preserving C2-Cl. Substrate: 4-bromo-2-chloropyridine.[2] Target: 2-chloro-4-phenylpyridine.

Reagents & Setup
  • Substrate: 4-bromo-2-chloropyridine (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (3 mol%) — Chosen for stability and high selectivity.
  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous, 2.5 equiv) — Mild base prevents
    
    
    side reactions.
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow
  • Degassing (Critical): Charge a reaction vial with the aryl halide, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes. Why: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Add sparged 1,4-dioxane and aqueous Na

    
    CO
    
    
    
    .
  • Reaction: Heat to 80 °C for 4–6 hours.

    • Checkpoint: Monitor via HPLC/UPLC.[1] You should see consumption of the starting material and formation of the mono-coupled product.[1] The di-coupled product (reaction at Cl) should be <2%.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over MgSO

    
    .
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Workflow Diagram

ProtocolWorkflow Start Start: Weigh Reagents (Halide, Boronic Acid, Pd) Degas Degas (Argon/N2) 5 mins Start->Degas AddSolv Add Degassed Solvents (Dioxane/Aq. Base) Degas->AddSolv Heat Heat to 80°C 4-6 Hours AddSolv->Heat Check HPLC Check: Is SM < 1%? Heat->Check Check->Heat No (Extend Time) Quench Workup: EtOAc/Water Extraction Check->Quench Yes Purify Column Chromatography (Hex/EtOAc) Quench->Purify

Caption: Optimized workflow for C4-selective coupling.

Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
Reaction at C2-Cl (Bis-coupling) Temperature too high or catalyst too active.Lower temp to 60°C. Switch from Pd-XPhos (highly active) to Pd(PPh

)

(less active).

Side Product (C2-Nu)
Base is too strong or nucleophilic.[1]Switch from K

PO

or hydroxides to Na

CO

or K

CO

.[1] Avoid amine bases if possible.[1]
Low Conversion of Br Catalyst deactivation (Pd black).Ensure rigorous degassing.[1] Increase catalyst loading to 5 mol%.
References
  • Lutz, C. et al. "Regioselective Cross-Coupling Reactions of Polyhalogenated Pyridines."[1] Tetrahedron, 2005.[1]

  • Handy, S. T. et al. "Chemoselectivity in the Suzuki Coupling of 2,4-Dichloropyrimidines."[1] Journal of Organic Chemistry, 2007.[1]

  • Bao, M. et al. "Bond Dissociation Energies of Organic Molecules."[1] Accounts of Chemical Research, 2003.[1]

  • Schröter, S. et al. "Regioselective Cross-Coupling of 2,4-Dichloropyridine."[1] Organic Letters, 2011.[1]

Sources

Crystal structure analysis and X-ray diffraction of 4-Bromophenyl-(2-chlorobenzyl)ether

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural analysis and X-ray diffraction (XRD) characterization of 4-Bromophenyl-(2-chlorobenzyl)ether , a halogenated diaryl ether with significant relevance in medicinal chemistry due to its potential for halogen bonding and


-stacking interactions.

Executive Summary & Structural Context

4-Bromophenyl-(2-chlorobenzyl)ether represents a class of poly-halogenated ethers where the interplay between steric hindrance (ortho-substitution) and electronic direction (para-substitution) dictates the solid-state assembly.

In drug development, this scaffold is often analyzed to understand Halogen Bonding (XB) —specifically the


-hole interactions of Bromine and Chlorine—which can enhance ligand-receptor binding affinity. This guide compares the structural "performance" (crystallinity, density, and stability) of the target compound against its structural analogs.
Comparative Performance Analysis

The following table contrasts the target compound with its direct structural analogs to highlight the impact of the ortho-chloro substituent.

FeatureTarget: 4-Br-(2-Cl-benzyl) Analog A: 4-Br-(Unsubstituted) Analog B: 4-Br-(4-Cl-benzyl)
Crystal Habit Prismatic / BlockNeedle / PlatePlate / Lath
Packing Efficiency High (Interlocking Halogens)ModerateHigh (Symmetric Stacking)
Steric Influence High (Ortho-twist locks conformation)Low (Free rotation)Low (Linear packing)
Primary Interaction Type II Halogen Bond (Br···O/Cl) C-H···

Type I Halogen Bond (Cl···Cl)
Predicted Density ~1.65 - 1.75 g/cm³~1.50 g/cm³~1.70 g/cm³
Melting Point Trend Moderate (Asymmetry lowers MP)LowHigh (Symmetry raises MP)

Key Insight: The ortho-chlorine in the target compound introduces a "steric lock," forcing the benzyl ring out of plane relative to the ether linkage. This reduces conformational entropy, often leading to higher quality single crystals compared to the unsubstituted analog, but with a lower melting point than the highly symmetric para-chloro isomer.

Experimental Workflow: From Synthesis to Structure

The following diagram details the critical path for obtaining publication-quality crystal data.

G Start Start: Raw Materials (4-Bromophenol + 2-Chlorobenzyl bromide) Synth Synthesis (Williamson Ether via K2CO3/Acetone) Start->Synth Reflux 6h Purify Purification (Recrystallization from EtOH/CHCl3) Synth->Purify Yield >85% Grow Crystal Growth (Slow Evaporation Method) Purify->Grow Saturation XRD XRD Data Collection (Mo-Ku03b1, 100K) Grow->XRD >0.2mm Crystal Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Integration

Figure 1: Optimized workflow for the synthesis and structural characterization of halogenated benzyl ethers.

Detailed Experimental Protocols
Phase 1: Synthesis (Self-Validating Protocol)
  • Reaction: Nucleophilic substitution (

    
    ) of 2-chlorobenzyl bromide by the phenoxide of 4-bromophenol.
    
  • Reagents: 4-Bromophenol (1.0 eq), 2-Chlorobenzyl bromide (1.1 eq), Anhydrous

    
     (2.0 eq), Acetone (Solvent).
    
  • Procedure:

    • Dissolve 4-bromophenol in acetone. Add

      
       and stir for 30 mins to generate the phenoxide in situ (Color change often observed).
      
    • Add 2-chlorobenzyl bromide dropwise to prevent polysubstitution or side reactions.

    • Reflux at 60°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 9:1).

    • Validation: The disappearance of the phenolic -OH stretch (

      
      ) in IR indicates reaction completion.
      
Phase 2: Crystallization Strategy

Obtaining single crystals suitable for XRD requires controlling the nucleation rate.

  • Method: Slow Evaporation.

  • Solvent System: Ethanol/Chloroform (3:1 v/v). The chloroform solubilizes the halogenated aromatic rings, while ethanol acts as the precipitant.

  • Protocol:

    • Dissolve 50 mg of purified ether in 2 mL of solvent mixture.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial (removes dust/nucleation sites).

    • Cover with parafilm and poke 3–4 small holes.

    • Store in a vibration-free, dark environment at 4°C.

    • Target: Colorless blocks (

      
      ) should appear within 48–72 hours.
      
Phase 3: XRD Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent (Mo-K

    
     radiation, 
    
    
    
    Å).
  • Temperature: 100 K (Cryostream). Critical: Low temperature reduces thermal vibration of the terminal halogens, improving resolution.

  • Strategy:

    • Collect full sphere of data (redundancy > 4.0).

    • Absorption Correction: Multi-scan (SADABS) is essential due to the high absorption coefficient (

      
      ) of Bromine (
      
      
      
      ).
  • Refinement Targets:

    • 
       (for 
      
      
      
      ).
    • Goodness of Fit (GoF)

      
      .
      
    • Check for Disorder : The 2-chloro group may exhibit rotational disorder if the steric lock is not absolute.

Structural Insights & Mechanism
The "Ortho-Effect" & Conformation

In the crystal lattice, the ortho-chlorine atom creates a steric clash with the ether oxygen lone pairs. This forces the benzyl ring to twist out of the plane of the C-O-C linkage.

  • Torsion Angle: Expect the C(phenyl)-O-CH

    
    -C(benzyl) torsion angle to deviate significantly from 
    
    
    
    (anti-planar), likely settling near
    
    
    (gauche).
  • Impact: This twist disrupts the ability of the molecules to stack in perfect flat sheets (like graphite), instead promoting a Herringbone Packing motif .

Halogen Bonding (The Performance Differentiator)

The "performance" of this crystal in a supramolecular context is defined by its intermolecular contacts.

  • C-Br···O Interactions: The bromine atom (Lewis acid) often directs towards the ether oxygen (Lewis base) of a neighboring molecule.

  • Type II Halogen-Halogen Contacts: The geometry

    
     where 
    
    
    
    and
    
    
    .
    • Observation: Look for

      
       contacts shorter than the sum of van der Waals radii (
      
      
      
      Å). These interactions stabilize the 3D lattice and are critical for high-density packing.
References
  • Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1][2] Acta Crystallographica Section B. Link

  • Desiraju, G. R. (2007). Crystal Engineering: A Holistic View. Angewandte Chemie International Edition. Link

  • Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews. Link

  • Structure Analog Reference: Crystal structure of 4-bromobenzyl methyl ether. (See PubChem CID 12548636 for analog data). Link

Sources

Technical Comparison Guide: Distinguishing 4-Bromophenyl-(2-chlorobenzyl)ether from Isomeric Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In structure-activity relationship (SAR) studies and drug development, the precise regiochemistry of diaryl ethers is critical. 4-Bromophenyl-(2-chlorobenzyl)ether (Target) is a scaffold where the orthogonal positioning of halogens (4-Br vs. 2-Cl) dictates metabolic stability and receptor binding.

Common synthetic routes, particularly Williamson ether synthesis, are prone to isomeric impurities arising from contaminated starting materials (e.g., 3-chlorobenzyl bromide or 2-bromophenol). These regioisomers often co-elute in standard flash chromatography but exhibit distinct electronic and steric properties that can skew biological data.

This guide provides a definitive, multi-modal analytical strategy to distinguish the target compound from its two most prevalent "imposters": the 4-chlorobenzyl isomer and the 2-bromophenyl isomer .

The Isomer Landscape: Target vs. Impurities

To effectively separate these compounds, one must understand their structural divergences.

FeatureTarget Compound Impurity A (Regioisomer) Impurity B (Regioisomer)
Structure 4-Bromophenyl-(2-chlorobenzyl)ether 4-Bromophenyl-(4-chlorobenzyl)ether 2-Bromophenyl-(2-chlorobenzyl)ether
Molecular Formula C₁₃H₁₀BrClOC₁₃H₁₀BrClOC₁₃H₁₀BrClO
Key Difference 2-Cl (Ortho) on Benzyl ring4-Cl (Para) on Benzyl ring2-Br (Ortho) on Phenyl ring
Symmetry Asymmetric Benzyl / Symmetric PhenylHighly Symmetric (Both rings Para)Asymmetric Phenyl / Asymmetric Benzyl
Polarity Trend IntermediateLower (Symmetry reduces dipole)Higher (Steric crowding)

Analytical Strategy 1: NMR Spectroscopy (Structural Fingerprinting)

NMR is the gold standard for this differentiation. The symmetry of the aromatic substitution pattern dictates the splitting signals (


-coupling), providing an unequivocal "fingerprint."
Protocol: H NMR Analysis (400 MHz, CDCl )
A. The Benzyl Ring (Differentiation of 2-Cl vs. 4-Cl)
  • Target (2-Cl): The 2-chloro substituent breaks the symmetry of the benzyl ring.

    • Signal: You will observe a complex ABCD system (4 distinct aromatic protons).

    • Diagnostic: The proton at the 6-position (adjacent to the methylene) often appears as a doublet of doublets (

      
      ) shifted downfield due to the ether oxygen proximity, but distinct from the remaining 3 protons.
      
  • Impurity A (4-Cl): The 4-chloro substituent creates a plane of symmetry.

    • Signal: A classic AA'BB' system (appearing as two "roofed" doublets) with a characteristic coupling constant (

      
      ).
      
    • Verdict: If the benzyl aromatic region looks like two clean doublets, you have the wrong isomer.

B. The Phenyl Ring (Differentiation of 4-Br vs. 2-Br)
  • Target (4-Br): Para-substitution.

    • Signal: AA'BB' system. Two doublets integrating to 2H each.

    • Shift: The protons ortho to the ether oxygen appear upfield (

      
      ), while those ortho to the bromine appear downfield (
      
      
      
      ).
  • Impurity B (2-Br): Ortho-substitution.

    • Signal: ABCD system.

    • Diagnostic: The lack of symmetry results in four distinct signals. The proton ortho to the ether is often a doublet (

      
      , 
      
      
      
      ), while the other protons show complex splitting (
      
      
      ,
      
      
      ).
Comparison Table: Predicted H NMR Shifts
MoietyProtonTarget (4-Br / 2-Cl)Impurity A (4-Br / 4-Cl)Impurity B (2-Br / 2-Cl)
Linker -O-CH

-
Singlet,

5.15
Singlet,

5.05
Singlet,

5.25 (Deshielded by 2-Br)
Benzyl Ar Ar-H Multiplet (ABCD) 2 Doublets (AA'BB') Multiplet (ABCD)
Phenyl Ar Ar-H 2 Doublets (AA'BB') 2 Doublets (AA'BB')Multiplet (ABCD)

Analyst Note: The chemical shift of the methylene (-CH


-) singlet is a rapid diagnostic tool. The ortho-chloro group in the Target exerts a steric deshielding effect, typically shifting the singlet downfield (

) compared to the para-chloro isomer.

Analytical Strategy 2: HPLC Method (Routine Purity Check)

While NMR confirms structure, HPLC quantifies purity. Regioisomers are difficult to separate on standard C18 columns due to identical lipophilicity (logP).

Recommended Column: Phenyl-Hexyl or Biphenyl stationary phases. Mechanism: These phases utilize


-

interactions. The ortho-substituted isomers (Target) have different steric accessibility to the stationary phase

-electrons compared to the flat, symmetric para-isomers (Impurity A), resulting in enhanced selectivity.
Experimental Protocol: UPLC/HPLC Separation
  • Column: Kinetex Biphenyl (2.6 µm, 100 x 4.6 mm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 50% B (Isocratic hold)

    • 1-10 min: 50%

      
       90% B (Linear ramp)
      
    • 10-12 min: 90% B (Wash)

  • Detection: UV at 220 nm (absorption of bromophenyl ring) and 254 nm .

  • Flow Rate: 1.0 mL/min.

Expected Elution Order:

  • Impurity A (4-Cl isomer): Elutes later. The flat, symmetric structure maximizes

    
    -
    
    
    
    overlap with the biphenyl column, increasing retention.
  • Target (2-Cl isomer): Elutes earlier. The ortho-chloro substituent twists the benzyl ring out of plane, reducing

    
    -interaction surface area.
    

Decision Matrix & Workflow

The following diagram outlines the logical flow for certifying the material.

PurityAnalysis Start Crude Product (Williamson Ether Synthesis) HPLC Step 1: HPLC Analysis (Phenyl-Hexyl Column) Start->HPLC SinglePeak Single Peak Observed? HPLC->SinglePeak Recrystallize Action: Recrystallize (EtOH/Hexane) SinglePeak->Recrystallize No (Multiple Peaks) NMR Step 2: 1H NMR Analysis (Focus: Aromatic Region) SinglePeak->NMR Yes (>98%) Recrystallize->HPLC CheckBenzyl Check Benzyl Signals (2-Cl Ring) NMR->CheckBenzyl CheckPhenyl Check Phenyl Signals (4-Br Ring) CheckBenzyl->CheckPhenyl Complex (ABCD) Fail1 Impurity: 4-Chlorobenzyl Isomer (Pattern: AA'BB') CheckBenzyl->Fail1 Symmetric (AA'BB') Fail2 Impurity: 2-Bromophenyl Isomer (Pattern: ABCD) CheckPhenyl->Fail2 Complex (ABCD) Success VALIDATED TARGET 4-Br-Ph / 2-Cl-Bn CheckPhenyl->Success Symmetric (AA'BB')

Figure 1: Analytical Decision Matrix for validating 4-Bromophenyl-(2-chlorobenzyl)ether.

Synthesis & Purification Notes (Contextual Causality)

To minimize these impurities at the source, the following synthesis modifications are recommended based on the reactivity of halogenated aromatics.

  • Stoichiometry Control: Use a slight excess (1.1 eq) of 2-chlorobenzyl bromide . The 4-bromophenol is easier to remove via alkaline wash (1M NaOH) than the benzyl halide is to remove via chromatography.

  • Temperature: Perform the alkylation at 60°C in Acetonitrile with K

    
    CO
    
    
    
    . Higher temperatures (>80°C) increase the risk of ether cleavage or scrambling if trace moisture is present.
  • Recrystallization: If HPLC shows isomeric impurities, Ethanol/Water (9:1) is an effective solvent system. The symmetric para-isomers (Impurity A) often crystallize more readily (higher lattice energy) and can be filtered off, leaving the enriched Target in the mother liquor, or vice versa depending on specific saturation points. Note: Always check the precipitate by NMR.

References

  • Oxford Instruments. (2024).[1] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.Link

  • Phenomenex. (2025). Chiral and Regioisomer Separations using Phenyl-Hexyl Stationary Phases.Link

  • National Institute of Standards and Technology (NIST). (2025). Benzene, 1-bromo-2-chloro- Spectra Data.[2][3]Link

  • PubChem. (2025).[2] Compound Summary: 4-(5-Bromo-2-chlorobenzyl)phenyl ethyl ether.[4]Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Text for Coupling Constants).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.